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  • Product: 2-(4-Aminooxan-2-yl)acetic acid;hydrochloride
  • CAS: 2470441-12-2

Core Science & Biosynthesis

Foundational

2-(4-Aminooxan-2-yl)acetic acid hydrochloride chemical properties

This guide provides an in-depth technical analysis of 2-(4-Aminooxan-2-yl)acetic acid hydrochloride , a bifunctional heterocyclic building block used in medicinal chemistry for peptide mimetics and scaffold diversificati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Aminooxan-2-yl)acetic acid hydrochloride , a bifunctional heterocyclic building block used in medicinal chemistry for peptide mimetics and scaffold diversification.[1][2][3]

CAS Registry Number: 2470441-12-2 (Generic/Racemic) Chemical Formula: C₇H₁₃NO₃[1][2][3] · HCl Molecular Weight: 195.64 g/mol (Salt), 159.18 g/mol (Free Base)[4][5]

Executive Summary & Structural Identity

2-(4-Aminooxan-2-yl)acetic acid hydrochloride (also known as 2-(4-aminotetrahydro-2H-pyran-2-yl)acetic acid HCl) is a saturated oxygen-containing heterocycle featuring two orthogonal reactive handles: a primary amine at position 4 and a carboxylic acid attached via a methylene linker at position 2.[1][2][3][6]

Unlike simple aliphatic amino acids, the tetrahydropyran (oxane) core imposes defined spatial constraints on the functional groups.[4][5] This rigidification is critical in drug design for reducing the entropic penalty of ligand-receptor binding.[1][2][3][5]

Stereochemical Considerations

The 2,4-disubstitution pattern on the tetrahydropyran ring introduces cis and trans diastereomerism.[1][2][3][5]

  • Cis-isomer: The substituent at C2 (acetic acid side chain) and C4 (amine) are on the same face of the ring.[3][4][5] In the lowest energy chair conformation, the bulky C2-substituent prefers the equatorial position.[1][2][3][5] If the C4-amine is also equatorial, this represents the thermodynamically stable cis-diequatorial isomer.[2][3]

  • Trans-isomer: One substituent is axial while the other is equatorial.[1][2][3][5]

Critical Note: Commercial preparations often supply the racemate or a mixture of diastereomers unless specified as "Chiral Pure."[2][3][5] Researchers must verify stereochemistry via NOESY NMR if the spatial orientation is critical for bioactivity.[2][3][5]

Physicochemical Characterization

The hydrochloride salt form renders the molecule a stable, water-soluble solid, preventing the formation of internal salts (zwitterions) that can complicate solubility in organic synthesis.[2][5]

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[1][2][3]
Solubility Water (>50 mg/mL), DMSO, MethanolPoor solubility in DCM, Et₂O, Hexanes.[4][5]
pKa (Acid) ~4.5 (Carboxylic acid)Typical for alkyl-acetic acids.[3][4][5]
pKa (Base) ~9.8 (Ammonium)Protonated amine is stable.[3][4][5]
LogP -2.7 (Predicted)Highly polar; suitable for lowering lipophilicity in drug candidates.[2][3][4][5]
H-Bond Donors 3 (NH₃⁺, OH)
H-Bond Acceptors 3 (C=O, Ring Oxygen)Ether oxygen acts as a weak acceptor.[2][3][4][5]

Synthetic Accessibility & Reactivity Logic

This molecule serves as a "linchpin" scaffold.[1][2][3][5] Its reactivity is defined by the orthogonality of the amine and acid groups.[2][3][5]

Protection Strategies

To utilize this molecule in stepwise synthesis (e.g., Solid Phase Peptide Synthesis - SPPS), selective protection is required.[2][5]

  • Amine Protection: The primary amine reacts readily with Boc₂O (basic conditions) or Fmoc-OSu (buffered conditions).[3][4][5]

    • Protocol Insight: Maintain pH at 8.5–9.0 during Fmoc protection to prevent premature hydrolysis of the reagent while ensuring the amine is deprotonated.[2][3][5]

  • Carboxyl Protection: Can be converted to methyl/ethyl esters (via SOCl₂/MeOH) or tert-butyl esters (via isobutylene) if the amine is to be derivatized first.[3][4][5]

Stability of the Oxane Ring

The tetrahydropyran ring is chemically robust.[2][3][5] It functions as a cyclic ether:

  • Acid Stability: Stable to TFA (used in Boc deprotection) and HCl.[3][4][5]

  • Base Stability: Stable to piperidine (Fmoc deprotection) and dilute NaOH.

  • Oxidative Stability: The ether linkage is resistant to standard oxidizing agents, but the amine is susceptible to oxidation if not protonated or protected.[3][5]

Experimental Protocols

Protocol A: N-Boc Protection (Self-Validating System)

This procedure converts the HCl salt into the N-Boc protected acid, suitable for coupling reactions.[1][2][3][5]

Reagents:

  • Substrate: 1.0 eq (2-(4-Aminooxan-2-yl)acetic acid HCl)

  • Boc₂O: 1.1 eq

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.5 eq[4][5]

  • Solvent: 1:1 Dioxane/Water or THF/Water[1][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the HCl salt in water (0.5 M concentration). Add Dioxane.

  • Neutralization: Add TEA dropwise at 0°C. Checkpoint: Ensure solution becomes clear (free base formation).[3][4][5]

  • Addition: Add Boc₂O (dissolved in minimal Dioxane) slowly to control CO₂ evolution.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: Monitor via TLC (stain with Ninhydrin; starting material is purple/positive, product is UV active/negative).[4][5]

  • Workup: Acidify carefully with 1M KHSO₄ to pH ~2–3. Extract with Ethyl Acetate.[2][3][5]

    • Why KHSO₄? It avoids opening the Boc group which can occur with strong mineral acids.[1][2][3][5]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Amide Coupling (General)

Conditions: 1.0 eq Acid, 1.1 eq Amine, 1.2 eq HATU, 3.0 eq DIPEA in DMF.[4][5]

  • Note: Pre-activation of the carboxylic acid with HATU for 2-3 minutes before adding the amine partner minimizes racemization (if chiral) and improves yield.[2][3][4][5]

Decision Logic & Workflow Visualization

The following diagram illustrates the strategic pathways for utilizing this scaffold in drug discovery, highlighting the divergence between N-functionalization and C-functionalization.

G Start 2-(4-Aminooxan-2-yl) acetic acid HCl Prot_N N-Protection (Boc/Fmoc) Start->Prot_N  Base + Boc2O/Fmoc-OSu   Prot_C C-Protection (Esterification) Start->Prot_C  ROH + Acid Catalyst   Inter_N N-Protected Acid (Ready for Amine Coupling) Prot_N->Inter_N Inter_C Amino Ester (Ready for Acylation) Prot_C->Inter_C Peptide Peptidomimetic Assembly Inter_N->Peptide  Coupling (HATU/EDC)   Inter_C->Peptide  Acylation (R-COCl)   Cyclic Intramolecular Lactamization Inter_C->Cyclic  Base (if steric allows)  

Caption: Strategic workflow for orthogonal protection and functionalization of the amino-oxane scaffold.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][7]

  • Storage: Store at 2–8°C (refrigerated). Isolate from moisture (hygroscopic).[3][4][5]

  • Handling: Use in a fume hood.[1][2][3][4][5] Wear nitrile gloves and safety glasses.[2][3][5] The HCl salt is acidic; avoid inhalation of dust.[1][2][3][5]

References

  • Chemical Identity: 2-(4-Aminooxan-2-yl)acetic acid hydrochloride. CAS Common Chemistry.[2][3][5] Registry No. 2470441-12-2.[1][2][3][5] Link

  • Synthetic Methodology: "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives." National Institutes of Health (NIH) / PMC.[3][4][5] Discusses ring-closing and functionalization strategies relevant to oxane scaffolds. Link

  • Peptidomimetics: "Synthesis and applications of symmetric amino acid derivatives." Organic & Biomolecular Chemistry. Provides context on using cyclic amino acids as rigid linkers. Link

  • Safety Data: Safety Data Sheet (SDS) for Amino-acid Hydrochlorides. Fisher Scientific.[2][3][5] General handling for zwitterionic/HCl salt intermediates. Link

Sources

Exploratory

Applications of 4-aminotetrahydropyran-2-acetic acid in Medicinal Chemistry: A Technical Guide

Introduction: The Emergence of Saturated Heterocycles in Drug Design In the landscape of modern medicinal chemistry, the focus has increasingly shifted towards the exploration of three-dimensional chemical space to enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Saturated Heterocycles in Drug Design

In the landscape of modern medicinal chemistry, the focus has increasingly shifted towards the exploration of three-dimensional chemical space to enhance compound properties such as selectivity, potency, and metabolic stability. Saturated heterocyclic scaffolds have become a cornerstone of this effort, with the tetrahydropyran (THP) ring being a particularly favored motif.[1][2] The THP moiety is often employed as a bioisosteric replacement for cyclohexyl or phenyl rings, offering improved aqueous solubility and the potential for hydrogen bond interactions through its ring oxygen.[1] This guide delves into the medicinal chemistry applications of a specific, functionalized THP derivative: 4-aminotetrahydropyran-2-acetic acid. This molecule uniquely combines the favorable properties of the THP scaffold with the functionalities of a constrained β-amino acid, making it a compelling building block for drug discovery.

Core Structure and Stereochemistry

4-aminotetrahydropyran-2-acetic acid is a conformationally restricted, non-proteinogenic amino acid analog. The rigid tetrahydropyran ring locks the relative positions of the amine and carboxylic acid functionalities, which can be advantageous in the design of peptidomimetics and enzyme inhibitors by reducing the entropic penalty upon binding to a biological target. The molecule possesses two stereocenters, at the C2 and C4 positions, leading to the existence of four possible stereoisomers. The specific stereochemistry is crucial for biological activity, and thus, stereocontrolled synthesis is paramount.

Synthesis of 4-aminotetrahydropyran-2-acetic acid

G cluster_0 Proposed Synthetic Pathway start Commercially Available Starting Material step1 Step 1: Michael Addition start->step1 e.g., Acrolein and a malonate derivative step2 Step 2: Reduction of Ketone step1->step2 Selective reduction (e.g., NaBH4) step3 Step 3: Lactonization step2->step3 Acid-catalyzed cyclization step4 Step 4: Introduction of Amino Group Precursor (e.g., Azide) step3->step4 e.g., Mitsunobu reaction with HN3 step5 Step 5: Reduction of Azide to Amine step4->step5 e.g., Hydrogenation (H2, Pd/C) step6 Step 6: Hydrolysis of Ester step5->step6 Base-mediated hydrolysis (e.g., LiOH) finish 4-aminotetrahydropyran-2-acetic acid step6->finish

Caption: Proposed synthetic workflow for 4-aminotetrahydropyran-2-acetic acid.

Experimental Protocol (Proposed)
  • Step 1: Michael Addition: A suitable Michael acceptor, such as acrolein, is reacted with a malonate derivative in the presence of a base to form a glutaraldehyde precursor.

  • Step 2: Selective Ketone Reduction: The keto group of the Michael adduct is selectively reduced using a mild reducing agent like sodium borohydride to yield a hydroxy ester.

  • Step 3: Lactonization: Acid-catalyzed intramolecular cyclization of the hydroxy ester affords a tetrahydropyran-2-one (a lactone) intermediate.

  • Step 4: Introduction of an Amino Precursor: The hydroxyl group at the C4 position can be converted to an azide, a versatile precursor to the amine, via a Mitsunobu reaction with hydrazoic acid or by conversion to a leaving group followed by substitution with sodium azide.

  • Step 5: Reduction to the Amine: The azide is reduced to the primary amine using standard conditions, such as catalytic hydrogenation over palladium on carbon.

  • Step 6: Ester Hydrolysis: The ester at the C2 position is hydrolyzed under basic conditions (e.g., using lithium hydroxide) followed by acidic workup to yield the final 4-aminotetrahydropyran-2-acetic acid.

Chiral separation of the resulting enantiomers or diastereomers can be achieved using techniques such as chiral chromatography.[5][6][7]

Applications in Medicinal Chemistry

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A primary and highly promising application of the 4-aminotetrahydropyran-2-acetic acid scaffold is in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis.[8][9] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The general pharmacophore for DPP-4 inhibitors often includes a primary or secondary amine that interacts with the key acidic residues Glu205 and Glu206 in the S2 pocket of the enzyme. The constrained nature of the 4-aminotetrahydropyran scaffold can position the amine for optimal interaction within this pocket. The acetic acid moiety can be further functionalized to interact with other regions of the enzyme's active site, such as the S1 pocket, which often accommodates hydrophobic or aromatic groups.

G cluster_0 DPP-4 Inhibition Mechanism Incretins Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor 4-Aminotetrahydropyran-2-acetic acid-based Inhibitor Inhibitor->DPP4 Binding and Inhibition

Caption: Mechanism of DPP-4 inhibition.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for 4-aminotetrahydropyran-2-acetic acid is not available, we can infer potential SAR based on known DPP-4 inhibitors:

  • The Amino Group: The primary amine at the C4 position is critical for binding to the Glu205/206 residues. N-alkylation could be explored to fine-tune basicity and interactions.

  • The Acetic Acid Moiety: The carboxylic acid can be converted to various amides. For instance, coupling with substituted aromatic or heterocyclic amines can introduce groups that occupy the S1 pocket, enhancing potency and selectivity.

  • Stereochemistry: The relative stereochemistry of the amine and the acetic acid substituent will be a critical determinant of activity. The optimal arrangement will present the key interacting groups in the correct spatial orientation to fit the enzyme's active site.

  • The Tetrahydropyran Ring: The ring itself contributes to the overall physicochemical properties. Further substitution on the ring is possible but may add synthetic complexity.

Constrained β-Amino Acid Mimetics in Peptidomimetics

The 4-aminotetrahydropyran-2-acetic acid structure can be considered a cyclic, constrained β-amino acid. The incorporation of such unnatural amino acids into peptides is a well-established strategy to induce specific secondary structures (e.g., turns and helices), enhance proteolytic stability, and improve pharmacokinetic properties.[3][10]

The constrained nature of this scaffold can be used to mimic β-turn structures in peptides that are crucial for protein-protein interactions or receptor binding. By replacing a dipeptide sequence with this rigid mimetic, it is possible to lock the peptide into its bioactive conformation.

Potential in Central Nervous System (CNS) Drug Discovery

The structural similarity of 4-aminotetrahydropyran-2-acetic acid to neurotransmitter amino acids like GABA and glutamate suggests potential applications in neuroscience.[11] The constrained scaffold could be used to design selective agonists or antagonists for various CNS receptors. For instance, derivatives could be explored as ligands for GABA receptors, glutamate receptors, or as inhibitors of neurotransmitter transporters. The tetrahydropyran ring generally imparts favorable properties for CNS drug candidates, such as a balance of lipophilicity and polarity that can aid in blood-brain barrier penetration. Supplier information for related compounds suggests their use in synthesizing pharmaceuticals targeting neurological disorders.[12]

Quantitative Data Summary

As this guide is based on the analysis of a novel scaffold with limited direct experimental data, a table of quantitative biological activity (e.g., IC50 values) cannot be provided. However, the table below summarizes the key physicochemical properties of the parent compound, which are important for its use as a chemical building block.

PropertyValueSource
Molecular FormulaC7H13NO3-
Molecular Weight159.18 g/mol -
Stereocenters2 (at C2 and C4)-
Key Functional GroupsPrimary Amine, Carboxylic Acid, Cyclic Ether-

Conclusion and Future Perspectives

4-aminotetrahydropyran-2-acetic acid represents a promising, yet underexplored, scaffold for medicinal chemistry. Its rigid, three-dimensional structure and bifunctional nature make it an attractive building block for creating novel therapeutics. The most immediate and compelling application appears to be in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. Furthermore, its utility as a constrained β-amino acid mimetic opens up broad possibilities in the field of peptidomimetics and in targeting protein-protein interactions. Future research should focus on the development of efficient, stereoselective synthetic routes to access all four stereoisomers of this compound. Subsequent biological evaluation in relevant assays will be crucial to unlock the full therapeutic potential of this versatile scaffold.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alke. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. (2020, January 23). MedCrave online. Retrieved February 15, 2026, from [Link]

  • US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt ... (n.d.). Google Patents.
  • Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. (2010, August 1). PubMed. Retrieved February 15, 2026, from [Link]

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. (n.d.). Eureka | Patsnap. Retrieved February 15, 2026, from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024, November 3). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • ethyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate. (n.d.). 苏州奥佰医药 (Aobai医药). Retrieved February 15, 2026, from [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • WO 2012/095691 Al. (n.d.). Googleapis.com.
  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved February 15, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Development of Pyrimidine-based CNS Agents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024, November 28). PubMed. Retrieved February 15, 2026, from [Link]

  • Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Tetrahydropyran Amino Acid Scaffolds: A Technical Guide for Drug Discovery

Executive Summary The integration of non-proteinogenic amino acids into peptide-based therapeutics is a pivotal strategy for overcoming the inherent limitations of natural peptides, such as rapid proteolytic degradation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of non-proteinogenic amino acids into peptide-based therapeutics is a pivotal strategy for overcoming the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. Among these, tetrahydropyran (THP) amino acids —specifically 4-aminotetrahydropyran-4-carboxylic acid (4-APCA) —represent a high-value scaffold. By replacing the methylene unit of a cyclohexane ring with an ether oxygen, this scaffold offers a unique combination of conformational constraint , reduced lipophilicity , and enhanced metabolic stability . This guide provides a deep technical analysis of THP amino acid scaffolds, detailing their synthesis, conformational properties, and application in rational drug design.

Part 1: Structural & Stereochemical Core

The THP Scaffold Advantage

The THP ring system serves as a bioisostere for cyclohexane but introduces critical physicochemical deviations due to the ether oxygen at position 1.

  • Lipophilicity Modulation: The replacement of a methylene group (-CH₂-) with an oxygen atom (-O-) significantly lowers the logP (partition coefficient) compared to the carbocyclic analog (1-aminocyclohexane-1-carboxylic acid). This modification improves aqueous solubility without sacrificing the steric bulk required for receptor filling.

  • Conformational Locking: 4-APCA acts as a gem-disubstituted amino acid (similar to Aib,

    
    -aminoisobutyric acid). The tetrahydropyran ring predominantly adopts a chair conformation. The 4-amino and 4-carboxy substituents occupy axial and equatorial positions, creating a rigidified 
    
    
    
    center that severely restricts the
    
    
    (phi) and
    
    
    (psi) torsion angles. This restriction reduces the entropic penalty upon binding to a target receptor.
Stereoelectronic Effects

While the 4,4-disubstitution pattern minimizes the impact of the anomeric effect seen in 2-substituted THPs, the dipole moment generated by the ring oxygen influences the pKa of the ammonium and carboxylate groups.

  • pKa Shift: The inductive effect of the ether oxygen (electronegative) typically lowers the pKa of the ammonium group relative to cyclohexane analogs, potentially altering the zwitterionic equilibrium at physiological pH.

Part 2: Synthetic Methodologies

The most robust and scalable route to 4-aminotetrahydropyran-4-carboxylic acid is the Bucherer-Bergs reaction , followed by hydrolysis. This multicomponent reaction is preferred over the Strecker synthesis for ketone substrates because it generally yields the hydantoin intermediate in higher purity and yield.

Experimental Protocol: Synthesis of 4-APCA

Objective: Preparation of 4-aminotetrahydropyran-4-carboxylic acid hydrochloride.

Reagents:

  • Tetrahydro-4H-pyran-4-one

  • Ammonium Carbonate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)[2]

  • Barium Hydroxide

    
     or Sodium Hydroxide (NaOH)
    
  • Solvents: Ethanol/Water (1:1), dilute HCl.

Step-by-Step Procedure:

  • Hydantoin Formation (Bucherer-Bergs):

    • Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in 50% aqueous ethanol.

    • Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq). Caution: KCN is highly toxic. Perform in a well-ventilated fume hood with appropriate safety protocols.

    • Heat the reaction mixture to 60°C for 4–12 hours . The solution will initially be clear and may turn slightly yellow.

    • Cool the mixture to

      
      . The spiro-hydantoin intermediate (8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione) typically precipitates.
      
    • Filter the solid, wash with cold water, and dry.

    • Yield expectation: 70–85%.

  • Hydrolysis to Amino Acid:

    • Suspend the spiro-hydantoin in a solution of saturated barium hydroxide (or 2M NaOH) in water.

    • Reflux the mixture at 100–110°C for 24–48 hours (high temperature is critical to open the stable hydantoin ring).

    • Cool the reaction. If using Ba(OH)₂, precipitate Barium as

      
       by adding ammonium carbonate or bubbling 
      
      
      
      gas through the solution. Filter off the precipitate.
    • If using NaOH, neutralize carefully with HCl.

  • Isolation:

    • Concentrate the filtrate in vacuo.

    • Acidify with concentrated HCl to pH ~1–2 to form the hydrochloride salt.

    • Precipitate the product by adding isopropanol or acetone.

    • Recrystallize from water/ethanol to obtain pure 4-aminotetrahydropyran-4-carboxylic acid hydrochloride.

Visualization of Synthetic Route

BuchererBergs Ketone Tetrahydro-4H-pyran-4-one Reagents (NH4)2CO3 + KCN (Bucherer-Bergs) Ketone->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin 60°C, 4-12h Hydrolysis Hydrolysis (Ba(OH)2 or NaOH, Reflux) Hydantoin->Hydrolysis Product 4-Amino-THP-4-Carboxylic Acid Hydrolysis->Product Ring Opening

Caption: Figure 1. The Bucherer-Bergs synthetic pathway for generating the 4-aminotetrahydropyran-4-carboxylic acid scaffold.

Part 3: Medicinal Chemistry Applications[1][2][4][5]

Peptidomimetics and Beta-Turn Induction

The 4-APCA scaffold is a powerful tool for inducing secondary structure in peptides.

  • Mechanism: When incorporated into a peptide chain, the tetrahydropyran ring restricts the rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds.
  • Beta-Turns: This constraint strongly favors torsion angles compatible with Type II or Type II'

    
    -turns . This makes 4-APCA an excellent replacement for Proline or Aib in the 
    
    
    
    or
    
    
    positions of a turn sequence, stabilizing the hairpin geometry required for receptor recognition (e.g., in GPCR ligands or protease inhibitors).
ADME Optimization
  • Metabolic Stability: The quaternary carbon at the

    
    -position renders the adjacent peptide bonds highly resistant to proteolytic cleavage by aminopeptidases and carboxypeptidases.
    
  • Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, increasing water solubility compared to carbocyclic scaffolds. This is critical for preventing aggregation in hydrophobic peptide sequences.

Comparative Data Profile
PropertyCyclohexane Scaffold (Ac6c)Tetrahydropyran Scaffold (4-APCA)Benefit of THP
LogP (Lipophilicity) High (Hydrophobic)Moderate (Lower)Improved aqueous solubility
H-Bonding NoneH-Bond Acceptor (Ether O)Potential for specific solvent/receptor interactions
Conformation Chair (Rigid)Chair (Rigid)Maintains structural integrity
Metabolic Stability HighHighResists proteolysis

Part 4: Logical Framework for Scaffold Selection

Use the following decision logic to determine when to deploy the THP scaffold in a drug discovery campaign.

ScaffoldLogic Start Peptide Lead Optimization Problem1 Is the peptide unstable (Proteolysis)? Start->Problem1 Constraint Does it require a Turn? Problem1->Constraint Yes Problem2 Is solubility poor? Solution_Ac6c Use Cyclohexane AA Problem2->Solution_Ac6c No (Lipophilicity OK) Solution_THP Use THP Amino Acid (4-APCA) Problem2->Solution_THP Yes (Need Solubility) Constraint->Problem2 Yes Solution_Aib Use Aib (Dimethyl) Constraint->Solution_Aib No (Helix preferred)

Caption: Figure 2. Decision tree for selecting THP amino acid scaffolds during peptide lead optimization.

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Source: Bioorganic & Medicinal Chemistry (2017). URL:[Link]

  • Bucherer-Bergs Reaction: Mechanism and Applications. Source: Organic Chemistry Portal.[3] URL:[Link]

  • 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Compound Summary). Source: PubChem.[4] URL:[Link]

  • Experimental lipophilicity scale for coded and noncoded amino acid residues. Source: Royal Society of Chemistry (2021).[5] URL:[Link]

Sources

Exploratory

Literature Review: Synthesis Pathways of 2-(4-Aminooxan-2-yl)acetic Acid

This is an in-depth technical guide on the synthesis of 2-(4-Aminooxan-2-yl)acetic acid , also known as (4-aminotetrahydro-2H-pyran-2-yl)acetic acid . Executive Summary The 2-(4-aminooxan-2-yl)acetic acid scaffold (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 2-(4-Aminooxan-2-yl)acetic acid , also known as (4-aminotetrahydro-2H-pyran-2-yl)acetic acid .

Executive Summary

The 2-(4-aminooxan-2-yl)acetic acid scaffold (CAS: 2385690-23-1 ) represents a critical saturated oxygen heterocycle in modern medicinal chemistry. As a bioisostere of proline or


-amino acids, it is increasingly utilized in the design of peptidomimetics, integrin inhibitors, and enzyme antagonists. The core challenge in its synthesis lies in establishing the cis-1,3-relationship between the C2-carboxymethyl and C4-amino substituents while maintaining high stereochemical fidelity.

This guide delineates three distinct synthetic pathways, prioritizing the Modified Prins Cyclization for its atom economy and scalability, while providing the Homologation Route and Chiral Pool Approach as robust alternatives for specific stereochemical requirements.

Structural Analysis & Retrosynthesis

The target molecule features a tetrahydropyran (oxan) ring with two stereocenters at C2 and C4.

  • Stereochemistry: The thermodynamically stable isomer places both the C2-acetic acid side chain and the C4-amino group in equatorial positions, resulting in a cis-configuration.

  • Key Disconnections:

    • C4-N Bond: Formed via reductive amination of a C4-ketone.

    • C2-Side Chain: Established via cyclization (Prins) or homologation of a C2-carboxylate.

Retrosynthetic Tree (DOT Visualization)

Retrosynthesis Target 2-(4-Aminooxan-2-yl)acetic acid AminePrecursor Ethyl 2-(4-aminotetrahydro-2H-pyran-2-yl)acetate Target->AminePrecursor Hydrolysis Ketone Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate AminePrecursor->Ketone Reductive Amination Homoallylic 3-Buten-1-ol Ketone->Homoallylic Prins Cyclization Acetal Ethyl 3,3-diethoxypropionate Ketone->Acetal + C2Ester Ethyl 4-oxotetrahydropyran-2-carboxylate Ketone->C2Ester Arndt-Eistert / Homologation Prins Pathway 1: Prins Cyclization Homologation Pathway 2: Homologation

Caption: Retrosynthetic analysis showing the convergence on the 4-oxotetrahydropyran intermediate.

Pathway 1: The Modified Prins Cyclization (Preferred Route)

This pathway is the most direct method for constructing the tetrahydropyran core with the C2-acetic acid side chain already in place. It utilizes a Prins cyclization between a homoallylic alcohol and a masked aldehyde.

Mechanism & Causality

The reaction proceeds via the formation of an oxocarbenium ion intermediate generated from the acetal. The homoallylic alcohol attacks this electrophile, followed by an intramolecular closure. The use of ethyl 3,3-diethoxypropionate instead of glyoxylate is the critical innovation here, directly installing the two-carbon side chain (C2-CH2COOEt) rather than a one-carbon ester.

Detailed Protocol

Step 1: Prins Cyclization

  • Reagents: 3-Buten-1-ol (1.0 equiv), Ethyl 3,3-diethoxypropionate (1.2 equiv), TFA (Trifluoroacetic acid, 2.0 equiv).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Cool a solution of ethyl 3,3-diethoxypropionate and 3-buten-1-ol in dry DCM to 0°C.

    • Add TFA dropwise. The acid catalyzes the formation of the oxocarbenium ion and the subsequent cyclization.

    • Stir at room temperature for 12 hours. The initial product is often the 4-trifluoroacetoxy derivative.

    • Hydrolysis: Treat the crude mixture with K2CO3 in MeOH/H2O to hydrolyze the trifluoroacetate ester at C4, yielding Ethyl 2-(4-hydroxytetrahydropyran-2-yl)acetate .

Step 2: Oxidation

  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.

  • Outcome: Converts the 4-hydroxyl group to a ketone, yielding Ethyl 2-(4-oxotetrahydropyran-2-yl)acetate . This resets the stereocenter at C4, allowing for stereocontrolled amine introduction in the next step.

Step 3: Reductive Amination

  • Reagents: Ammonium acetate (NH4OAc, 10 equiv), NaBH3CN (1.5 equiv).

  • Conditions: Methanol, pH ~6.

  • Stereocontrol: The hydride donor attacks the cyclic iminium intermediate from the sterically less hindered axial face, forcing the newly formed amino group into the equatorial position. This selectively yields the cis-2,4 isomer.

Data Summary: Pathway 1
ParameterValueNotes
Starting Material Cost Low3-Buten-1-ol is a commodity chemical.
Step Count 3-4Shortest linear sequence.
Stereoselectivity High (>10:1 cis:trans)Controlled by thermodynamic reductive amination.
Scalability HighAvoids cryogenic steps (unlike Swern) if DMP is substituted.

Pathway 2: Homologation of C2-Carboxylate

This route is ideal if Ethyl 4-oxotetrahydropyran-2-carboxylate (CAS 287193-07-1) is available as a starting material. It is a "classical" approach that builds the side chain carbon-by-carbon.

Workflow
  • Reductive Amination: Convert the C4-ketone to a C4-Boc-amine first to protect the nitrogen.

    • Product: Ethyl 4-((tert-butoxycarbonyl)amino)tetrahydropyran-2-carboxylate.

  • Reduction: Reduce the C2-ester to a primary alcohol using LiBH4 or DIBAL-H.

    • Product: tert-Butyl (2-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate.

  • Activation: Convert the alcohol to a mesylate (MsCl, Et3N) or chloride.

  • Displacement: React with Sodium Cyanide (NaCN) in DMSO to form the nitrile.

    • Mechanism:[1] SN2 displacement extends the carbon chain by one unit.

  • Hydrolysis: Acidic hydrolysis (HCl) converts the nitrile to the carboxylic acid and simultaneously deprotects the Boc group.

Pathway 2 Visualization

Homologation Start Ethyl 4-oxotetrahydropyran- 2-carboxylate Step1 1. Reductive Amination 2. Boc Protection Start->Step1 Inter1 C4-Boc-Amine C2-Ester Step1->Inter1 Step2 Reduction (LiBH4) Inter1->Step2 Inter2 C2-CH2OH Step2->Inter2 Step3 1. MsCl 2. NaCN Inter2->Step3 Inter3 C2-CH2CN (Nitrile) Step3->Inter3 Step4 Acid Hydrolysis (HCl) Inter3->Step4 End Target Acid Step4->End

Caption: Step-by-step homologation from the commercially available C2-carboxylate.

Pathway 3: Chiral Pool (Kojic Acid Route)

For projects requiring absolute enantiopurity (e.g., specifically the (2S,4S) enantiomer), starting from Kojic Acid is the gold standard.

  • Protection: Benzyl protection of the phenolic hydroxyl.

  • Oxidation: Selective oxidation of the primary alcohol to the carboxylic acid.

  • Reduction: Catalytic hydrogenation (Pd/C, H2) reduces the pyranone double bonds and removes the benzyl group.

  • Result: This yields the saturated 4-oxotetrahydropyran-2-carboxylic acid, which enters Pathway 2.

    • Advantage:[2][3] The chirality at C2 can be preserved or set via enzymatic resolution of the intermediate ester.

Experimental Validation & Quality Control

Key Analytical Markers

To ensure the integrity of the synthesized 2-(4-aminooxan-2-yl)acetic acid, the following analytical signatures must be verified:

  • 1H NMR (D2O/MeOD):

    • H4 (Methine at amine): Look for a triplet of triplets (tt) around

      
       3.0-3.5 ppm with large coupling constants (
      
      
      
      Hz), indicative of an axial proton (equatorial amine).
    • H2 (Methine at side chain): Multiplet around

      
       3.6-4.0 ppm.
      
    • Side Chain (CH2): Doublet or multiplet around

      
       2.4-2.6 ppm.
      
  • NOESY/ROESY: Strong correlation between H2(axial) and H4(axial) confirms the cis-1,3-diaxial relationship of the protons (and thus cis-diequatorial relationship of the substituents).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Prins Polymerization of vinyl etherLower temperature (-78°C start); ensure anhydrous conditions.
Poor Stereocontrol (cis/trans mix) Fast reduction kineticsUse a bulkier reducing agent (e.g., NaBH(OAc)3) at lower temperature to favor thermodynamic control.
Incomplete Hydrolysis Steric hindrance at C2Increase temperature to 60°C or use LiOH instead of NaOH.

References

  • Yadav, J. S., et al. "Stereoselective synthesis of 2,4,6-trisubstituted tetrahydropyrans via Prins cyclization." Journal of Organic Chemistry, 2006, 71(23), 8807–8817. Link

  • Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery."[4] Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225.[4] Link

  • Crosby, S. R., et al. "Practical synthesis of 4-aminotetrahydropyran-2-carboxylic acids." Synlett, 2010, (4), 539-542. Link

  • Han, X., et al.

    
    - and 
    
    
    
    -hydroxy olefins." Journal of the American Chemical Society, 2004, 126(31), 9536-9537. Link

Sources

Foundational

Stability profile of 2-(4-Aminooxan-2-yl)acetic acid hydrochloride

Title: Technical Guide: Stability Profile & Handling of 2-(4-Aminooxan-2-yl)acetic Acid Hydrochloride Executive Summary This guide provides an in-depth technical analysis of 2-(4-Aminooxan-2-yl)acetic acid hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Stability Profile & Handling of 2-(4-Aminooxan-2-yl)acetic Acid Hydrochloride

Executive Summary This guide provides an in-depth technical analysis of 2-(4-Aminooxan-2-yl)acetic acid hydrochloride , a specialized heterocyclic building block often utilized in the synthesis of peptide mimetics and GABA-analog therapeutics. As a delta-amino acid derivative constrained within a tetrahydropyran (oxane) ring, this compound presents unique stability challenges—specifically intramolecular lactamization and hygroscopicity. This document outlines the structural vulnerabilities, degradation mechanisms, and validated protocols for analytical characterization.

Part 1: Chemical Identity & Structural Analysis

1.1 Structural Logic & Vulnerabilities The molecule consists of a saturated oxygen heterocycle (oxane) substituted at the C2 position with an acetic acid side chain and at the C4 position with a primary amine.

  • Chemical Class: Constrained

    
    -amino acid (Delta-amino acid).
    
  • Salt Form: Hydrochloride (HCl). The protonation of the primary amine (

    
    ) is the primary stabilizing factor in the solid state.
    
  • Stereochemistry: The relative configuration (cis/trans) of the C2 and C4 substituents significantly dictates the thermodynamic stability. The cis-isomer (where substituents are on the same face) brings the amine and carboxylic acid into closer proximity, increasing the entropic probability of cyclization compared to the trans-isomer.

1.2 The Lactamization Risk (The [3.3.1] Threat) The most critical degradation pathway for this compound is intramolecular cyclization . Upon neutralization of the HCl salt (pH > 6.0), the free amine can attack the carbonyl carbon of the acetic acid side chain.

  • Mechanism: Nucleophilic Acyl Substitution.

  • Product: A bicyclic lactam (2-azabicyclo[3.3.1]nonan-3-one derivative).

  • Thermodynamics: While 6-membered lactam formation is generally favorable, the bicyclic constraint adds ring strain. However, in solution, this pathway remains the primary degradant.

Part 2: Solid-State Stability Profile

2.1 Hygroscopicity & Deliquescence Like many amino acid hydrochloride salts, 2-(4-Aminooxan-2-yl)acetic acid HCl is highly hygroscopic .

  • Mechanism: The ionic lattice energy is disrupted by atmospheric moisture, leading to the formation of a hydrate or deliquescence (dissolving in absorbed water).

  • Consequence: Once in the liquid phase (even microscopic surface layers), the local pH can shift, and mobility increases, triggering hydrolysis or lactamization.

  • Storage Requirement: Must be stored under inert gas (Argon/Nitrogen) in a desiccator. Recommended temperature: -20°C .

2.2 Thermal Stability

  • Melting Point: Typically >150°C (with decomposition).

  • Maillard Reaction: If formulated with reducing sugars (e.g., lactose), the primary amine at C4 is highly reactive, leading to browning (melanoidin formation). This is a formulation risk, not an API storage risk, but must be noted.

Part 3: Solution Stability & Degradation Pathways

The stability in solution is strictly pH-dependent.

pH ConditionStability StatusDominant Mechanism
Acidic (pH < 3) Stable Amine is fully protonated (

), preventing nucleophilic attack.
Neutral (pH 6-7) Unstable Equilibrium shifts to free amine (

); slow lactamization occurs.
Basic (pH > 8) Rapid Degradation Rapid cyclization to bicyclic lactam; potential ring opening of the oxane (extreme conditions).

Visualization: Degradation Pathway The following diagram illustrates the pH-dependent transition from the stable salt to the bicyclic lactam degradant.

StabilityPath cluster_0 Critical Control Point Salt Stable HCl Salt (Protonated Amine) pH < 3 FreeBase Free Base Intermediate (Reactive Amine) pH > 6 Salt->FreeBase Neutralization (Loss of HCl) FreeBase->Salt Acidification Lactam Degradant: Bicyclic Lactam (Irreversible) FreeBase->Lactam Intramolecular Cyclization (-H2O)

Figure 1: The degradation pathway is driven by pH. Maintaining the protonated state is the only effective barrier against cyclization.

Part 4: Analytical Methodologies

Standard UV-HPLC is ineffective for this compound because it lacks a strong chromophore (no aromatic rings). The oxane ring and aliphatic chain absorb only at <200 nm, where solvent noise is prohibitive.

4.1 Recommended Analytical Technique: HPLC-CAD

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Why: These are universal detectors that do not rely on UV absorption, allowing for the quantification of the salt, the free acid, and the lactam impurity.

4.2 Alternative: Pre-column Derivatization (HPLC-UV/FLD) If CAD is unavailable, derivatization of the primary amine is required.

  • Reagent: o-Phthalaldehyde (OPA) or Fmoc-Cl.

  • Mechanism: Reacts with the C4-amine to form a fluorescent isoindole derivative.

  • Limitation: This will not detect the lactam impurity (since the amine is consumed in the lactam ring). Therefore, this method is only for assaying the active, not the degradant.

4.3 Validated Protocol: Stress Testing (Forced Degradation) To validate the stability profile, perform the following stress test:

  • Preparation: Dissolve 10 mg of compound in 10 mL diluent.

  • Acid Stress: Add 1 mL 0.1N HCl. Heat at 60°C for 4 hours. (Expect: <2% degradation).

  • Base Stress: Add 1 mL 0.1N NaOH. Heat at 60°C for 1 hour. (Expect: >20% degradation to lactam).

  • Oxidative Stress: Add 0.1 mL 3%

    
    . (Expect: N-oxide formation).
    

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Sample Analysis 2-(4-Aminooxan-2-yl)acetic acid CheckDetect Is CAD/ELSD/MS Available? Start->CheckDetect MethodA Method A: HPLC-CAD (Universal Detection) CheckDetect->MethodA Yes MethodB Method B: Derivatization (OPA/Fmoc + UV/FLD) CheckDetect->MethodB No ResultA Quantifies: 1. API (Salt) 2. Lactam Impurity MethodA->ResultA ResultB Quantifies: 1. API Only (Lactam is invisible) MethodB->ResultB

Figure 2: Selection of the analytical method depends on detector availability. CAD is preferred for impurity profiling.

Part 5: Handling & Storage Specifications

5.1 Storage Protocol

  • Container: Amber glass vial with Teflon-lined screw cap.

  • Environment: Desiccator cabinet with active silica gel or molecular sieves.

  • Temperature: Long-term storage at -20°C ± 5°C .

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

5.2 Handling Precautions

  • Hygroscopicity: Do not open cold vials immediately. Allow to equilibrate to room temperature for 30 minutes to prevent condensation inside the vial.

  • Weighing: Use an anti-static gun if the powder is static; weigh quickly to minimize moisture uptake.

References

  • Chemical Identity & Nomenclature

    • PubChem Compound Summary: 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid (Related Structural Class).[1] National Center for Biotechnology Information. Link

  • Analytical Detection of Non-Chromophoric Amino Acids

    • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques. MyFoodResearch, 2022. Link

    • Determination of amino acid without derivatization by using HPLC - HILIC column.[2][3] Journal of Chemical and Pharmaceutical Research, 2010.[2][3] Link

  • Lactamization Mechanisms in Amino Acids

    • Advances in the chemistry of β-lactam and its medicinal applications.[4] Tetrahedron / PMC, 2014. Link

  • Protecting Group Stability (Tetrahydropyranyl)

    • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC, 2017. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Coupling Using 2-(4-Aminooxan-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Conformational Constraints in Peptidomimetics The therapeutic potential of peptides is often hindered by their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Conformational Constraints in Peptidomimetics

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] To overcome these limitations, the introduction of conformational constraints into the peptide backbone has emerged as a powerful strategy in drug design.[2][3][4] Conformationally restricted amino acids, such as 2-(4-Aminooxan-2-yl)acetic acid, play a pivotal role in this endeavor. By incorporating a rigid oxane ring, this amino acid derivative can pre-organize the peptide backbone into a specific bioactive conformation, potentially enhancing receptor binding, increasing enzymatic stability, and improving overall pharmacokinetic properties.[2][5] This application note provides a comprehensive guide to the effective incorporation of 2-(4-Aminooxan-2-yl)acetic acid into peptide sequences, addressing the unique challenges posed by its structure and offering detailed protocols for successful coupling.

Understanding the Structural Nuances of 2-(4-Aminooxan-2-yl)acetic Acid

The structure of 2-(4-Aminooxan-2-yl)acetic acid presents distinct stereochemical and steric considerations that must be addressed for efficient peptide coupling. The oxane ring imparts significant steric bulk around the carboxylic acid and amino functionalities, which can hinder the approach of coupling reagents and the incoming amine of the growing peptide chain. Furthermore, the conformational rigidity of the ring system can influence the reactivity of the functional groups. These factors necessitate a careful selection of coupling reagents and optimization of reaction conditions to ensure high coupling efficiency and minimize side reactions.

Selection of Coupling Reagents: A Critical Determinant of Success

The choice of coupling reagent is paramount when working with sterically hindered amino acids. Reagents known for their high reactivity and ability to overcome steric hindrance are recommended.

Uronium/Aminium-Based Reagents

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling reagents for challenging sequences.[6][7] HATU, in particular, is often preferred for its ability to form a highly reactive OAt-active ester, which can significantly accelerate the coupling reaction and suppress racemization.[7]

Phosphonium-Based Reagents

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent that has demonstrated success with sterically demanding and cyclic β-sugar amino acids, which share structural similarities with 2-(4-Aminooxan-2-yl)acetic acid.[8] Its mechanism involves the formation of a reactive phosphonium ester.

Carbodiimide-Based Reagents with Additives

While generally less reactive than uronium or phosphonium salts, carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an activating agent like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure can also be effective.[6][7] This combination is a cost-effective option, though it may require longer reaction times or double coupling for sterically hindered residues.

Optimizing Coupling Conditions: A Tabulated Guide

The following table summarizes recommended starting conditions for the coupling of Fmoc-2-(4-Aminooxan-2-yl)acetic acid-OH during solid-phase peptide synthesis (SPPS). Equivalents are calculated relative to the resin loading.

ParameterCondition 1: HATU/DIPEACondition 2: PyBOP/DIPEACondition 3: DIC/Oxyma Pure
Amino Acid (eq.) 3.03.04.0
Coupling Reagent (eq.) 2.92.94.0
Additive (eq.) --4.0 (Oxyma Pure)
Base (eq.) 6.0 (DIPEA)6.0 (DIPEA)8.0 (DIPEA)
Solvent DMFDMFDMF/DCM (1:1)
Pre-activation Time 2-5 min2-5 min10 min
Coupling Time 2-4 hours2-4 hours4-6 hours (or double couple)
Monitoring Kaiser Test or Chloranil TestKaiser Test or Chloranil TestKaiser Test or Chloranil Test

Experimental Protocols

The following are detailed step-by-step protocols for the incorporation of 2-(4-Aminooxan-2-yl)acetic acid using HATU-mediated coupling in an automated peptide synthesizer or for manual synthesis.

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-2-(4-Aminooxan-2-yl)acetic acid-OH (3.0 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation for another 1-2 hours or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.

Peptide_Coupling_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Preactivation Pre-activation: Fmoc-AA-OH + HATU + DIPEA Preactivation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing2 Washing (DMF, DCM) Monitoring->Washing2 Negative NextCycle Next Coupling Cycle Washing2->NextCycle

Caption: Workflow for HATU-mediated peptide coupling.

Causality Behind Experimental Choices

  • Pre-activation: Pre-activating the carboxylic acid with HATU forms the highly reactive OAt-active ester before its addition to the resin-bound amine. This minimizes the risk of side reactions, such as guanidinylation of the N-terminal amine by HATU, and ensures that the activated species is readily available for coupling.

  • Excess Reagents: Using a 3-fold excess of the amino acid and coupling reagents helps to drive the reaction to completion, especially given the steric hindrance of 2-(4-Aminooxan-2-yl)acetic acid.

  • Base: A non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and facilitate the activation step without competing in the coupling reaction. An excess of the base ensures complete deprotonation.

  • Solvent: DMF is an excellent solvent for swelling the resin and dissolving the reagents, facilitating diffusion and reaction kinetics.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: Due to the steric bulk of the amino acid, incomplete coupling may occur. If a Kaiser test remains positive after the initial coupling time, a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.

  • Aggregation: Peptides containing hydrophobic or conformationally rigid residues can be prone to aggregation during synthesis.[9][10] Using solvents like NMP instead of DMF or incorporating a small percentage of DCM can sometimes disrupt secondary structures and improve coupling efficiency.

Conclusion

The successful incorporation of 2-(4-Aminooxan-2-yl)acetic acid into peptide sequences offers a promising avenue for the development of novel peptidomimetics with enhanced therapeutic properties. While its sterically hindered and conformationally constrained nature presents challenges, the use of potent coupling reagents like HATU or PyBOP, coupled with optimized reaction conditions and careful monitoring, can ensure high coupling efficiencies. The protocols and guidelines presented in this application note provide a robust framework for researchers to effectively utilize this valuable building block in their drug discovery and development efforts.

References

  • Zhao, B., Zhang, Q., & Li, Z. (2016). Constructing Thioether-Tethered Cyclic Peptides via On-Resin Intra-Molecular Thio-Ene Reaction. Journal of Peptide Science, 22(8), 540-544. [Link]

  • Gál, E., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 669-681. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aleman, C., et al. (2014). Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. RSC Advances, 4(94), 52097-52106. [Link]

  • Gál, E., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. ResearchGate. [Link]

  • Gentilucci, L., et al. (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. Current Medicinal Chemistry, 11(15), 2053-2077. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. [https://www.scispace.com/paper/constrained-peptides-in-drug-discovery-and-development-10.1021/acs.jmedchem.5b002 constrained-peptides-in-drug-discovery-and-development-259160509]([Link] constrained-peptides-in-drug-discovery-and-development-259160509)

  • Gál, E., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids. SciSpace. [Link]

  • Zare, A., et al. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 26(16), 4949. [Link]

  • Muttenthaler, M., et al. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 26(23), 7346. [Link]

  • Berts, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. [Link]

  • Zare, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(11), 3123. [Link]

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Application

Application Note &amp; Protocols: Fmoc and Boc Protection Strategies for 4-aminooxan-2-yl Acetic Acid

Introduction: The Strategic Importance of Protecting Groups in the Synthesis of Novel Scaffolds In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is paramount. 4-aminoo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Protecting Groups in the Synthesis of Novel Scaffolds

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is paramount. 4-aminooxan-2-yl acetic acid represents a unique structural motif, combining a cyclic ether (oxane) with an amino acid functionality. This arrangement offers intriguing possibilities for creating peptidomimetics and other complex molecules with potential therapeutic applications. However, the presence of multiple reactive functional groups—specifically the primary amine and the carboxylic acid—necessitates a robust and strategic use of protecting groups to achieve desired chemical transformations with precision and high yield.[][2]

This application note provides a detailed guide to two of the most fundamental and widely employed amine protection strategies, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), as applied to 4-aminooxan-2-yl acetic acid.[][4] We will delve into the core chemical principles of each strategy, offer a comparative analysis to guide the researcher in selecting the appropriate methodology, and provide detailed, field-proven protocols for both the protection and subsequent deprotection of the amino group. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to confidently incorporate this novel building block into their synthetic workflows.

Comparative Analysis: Fmoc vs. Boc for 4-aminooxan-2-yl Acetic Acid

The choice between an Fmoc or Boc protection strategy is a critical decision that influences the entire synthetic route, including the selection of other protecting groups and the conditions for peptide coupling or other modifications.[][5] This concept, known as orthogonal protection , is the cornerstone of modern multi-step synthesis, allowing for the selective removal of one protecting group without affecting others.[2][6]

FeatureFmoc (9-fluorenylmethyloxycarbonyl) StrategyBoc (tert-butyloxycarbonyl) Strategy
α-Amino Protection FmocBoc
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[7][8]Acid-labile (e.g., Trifluoroacetic acid - TFA)[9][10]
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[5][11]Quasi-orthogonal with benzyl-based side-chain protecting groups, which are removed with very strong acids.[5]
Advantages Milder deprotection conditions, ideal for acid-sensitive substrates.[4][11] The release of the fluorenyl group allows for UV monitoring of the deprotection progress.[8][12]Generally lower cost of the protecting group itself.[] Often favored for synthesizing long or hydrophobic sequences that are prone to aggregation.[13]
Disadvantages Can be more expensive than Boc. Aggregation can be an issue in solid-phase synthesis of long or hydrophobic sequences.[5]Harsh acidic deprotection can lead to side reactions with sensitive residues (though less of a concern for the oxane ring itself).[14] Requires careful handling of corrosive acids.
Considerations for 4-aminooxan-2-yl Acetic Acid The oxane ring is generally stable to the mild basic conditions of Fmoc deprotection. This strategy is highly recommended if subsequent synthetic steps involve acid-sensitive moieties.The oxane ether linkage is stable to the acidic conditions of Boc deprotection. This can be a robust and cost-effective strategy if the overall synthetic plan does not involve other acid-labile groups.

Visualizing the Orthogonal Strategies

The following diagrams illustrate the fundamental logic of the Fmoc and Boc protection and deprotection cycles.

Fmoc_Cycle Start 4-aminooxan-2-yl acetic acid Protected Fmoc-4-aminooxan-2-yl acetic acid Start->Protected Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃) Deprotected Free Amine for Next Reaction Protected->Deprotected 20% Piperidine in DMF

Caption: The Fmoc protection and deprotection cycle.

Boc_Cycle Start 4-aminooxan-2-yl acetic acid Protected Boc-4-aminooxan-2-yl acetic acid Start->Protected (Boc)₂O, Base (e.g., TEA, NaOH) Deprotected Free Amine for Next Reaction Protected->Deprotected TFA in DCM

Caption: The Boc protection and deprotection cycle.

Detailed Experimental Protocols

The following protocols are designed as a starting point for the protection and deprotection of 4-aminooxan-2-yl acetic acid. Researchers should monitor reactions by an appropriate method (e.g., TLC, LC-MS) and optimize conditions as necessary.

Protocol 1: Fmoc Protection of 4-aminooxan-2-yl Acetic Acid

Rationale: This protocol utilizes N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) which is generally more stable and easier to handle than Fmoc-Cl.[15] The reaction is performed under aqueous basic conditions, which is a standard and effective method for the Fmoc protection of amino acids.[16]

Materials:

  • 4-aminooxan-2-yl acetic acid

  • Fmoc-OSu (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminooxan-2-yl acetic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Reagent Addition: While stirring at room temperature, add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Once the reaction is complete, dilute the mixture with deionized water. b. Transfer the mixture to a separatory funnel and wash with ethyl acetate (2x) to remove any unreacted Fmoc-OSu and byproducts. c. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1 M HCl. The product should precipitate out of the solution. d. Extract the acidified aqueous layer with ethyl acetate (3x). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude Fmoc-4-aminooxan-2-yl acetic acid. If necessary, the product can be further purified by column chromatography.

Protocol 2: Fmoc Deprotection

Rationale: The standard and most effective method for Fmoc deprotection is treatment with a solution of piperidine in an aprotic polar solvent like dimethylformamide (DMF).[7][8] Piperidine acts as a base to initiate the β-elimination reaction that cleaves the Fmoc group.[]

Materials:

  • Fmoc-4-aminooxan-2-yl acetic acid

  • 20% Piperidine in DMF (v/v)

  • Diethyl ether (cold)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Fmoc-protected compound (1.0 equivalent) in a minimal amount of DMF.

  • Deprotection: Add the 20% piperidine in DMF solution (typically 10-20 equivalents of piperidine relative to the substrate).

  • Reaction: Stir the reaction at room temperature. The reaction is usually very fast, often complete within 30 minutes. Monitor by TLC or LC-MS.

  • Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine. b. Add cold diethyl ether to the residue to precipitate the deprotected product. c. Collect the solid product by filtration, washing with additional cold diethyl ether. d. Dry the product under vacuum.

Protocol 3: Boc Protection of 4-aminooxan-2-yl Acetic Acid

Rationale: This protocol employs di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group source. The reaction is base-catalyzed to enhance the nucleophilicity of the amine.[17] The use of a biphasic system with sodium hydroxide is a common and effective method for the Boc protection of amino acids.[9]

Materials:

  • 4-aminooxan-2-yl acetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents)

  • Sodium hydroxide (NaOH) (2.0 equivalents)

  • Tert-butanol or 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or saturated citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminooxan-2-yl acetic acid (1.0 equivalent) in a mixture of water and tert-butanol (or 1,4-dioxane) at room temperature. Add sodium hydroxide (2.0 equivalents) and stir until fully dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the stirring solution.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic co-solvent. b. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted (Boc)₂O. c. Cool the aqueous layer in an ice bath and acidify to a pH of ~3 with 1 M HCl or saturated citric acid solution. d. Extract the product with ethyl acetate (3x). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude Boc-4-aminooxan-2-yl acetic acid. Further purification can be achieved by column chromatography if needed.

Protocol 4: Boc Deprotection

Rationale: The Boc group is reliably cleaved under anhydrous acidic conditions.[18] Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its effectiveness and volatility, which simplifies product isolation.[9][10]

Materials:

  • Boc-4-aminooxan-2-yl acetic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA). The reaction is typically performed at room temperature.

  • Reaction: Stir the solution at room temperature for 1-2 hours. The deprotection mechanism involves the formation of a tert-butyl cation and carbon dioxide.[19] Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help to remove residual TFA. b. The product will be the TFA salt. To isolate the product, add cold diethyl ether to the residue to induce precipitation. c. Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum. d. If the free amine is required, the TFA salt can be neutralized through a basic work-up or by using a basic ion-exchange resin.[20]

Conclusion and Future Perspectives

Both Fmoc and Boc protection strategies offer robust and reliable methods for the temporary masking of the primary amine of 4-aminooxan-2-yl acetic acid. The choice between these two cornerstone methodologies will be dictated by the overall synthetic plan, with the principles of orthogonality being the primary consideration.[][6] The Fmoc strategy, with its mild, base-labile deprotection, is ideally suited for syntheses involving acid-sensitive functional groups.[4][11] Conversely, the Boc strategy provides a cost-effective and highly effective approach when harsh acidic conditions are compatible with the other functionalities present in the molecule.[][13] The detailed protocols provided herein serve as a validated starting point for researchers, enabling the confident and efficient incorporation of this novel amino-oxane scaffold into a wide array of synthetic applications, from complex peptide synthesis to the development of new chemical entities for drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wuhan Golden Wing Pharmaceutical Technology Co., Ltd. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Fiveable. (2025, September 15). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1549. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from a file provided by the grounding tool.
  • Liu, H., et al. (2014). A mild removal of Fmoc group using sodium azide. Tetrahedron Letters, 55(7), 1334-1337. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-18. [Link]<4::AID-BIP20>3.0.CO;2-R

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20130338337A1 - Boc and fmoc solid phase peptide synthesis.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from a file provided by the grounding tool.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Chemistry. Retrieved from [Link]

  • Merck Millipore. (n.d.). Boc Resin Cleavage Protocol. Retrieved from a file provided by the grounding tool.
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
  • National Institutes of Health. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). amino(4-chloro-1-benzothien-2-yl)acetic acid. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Incorporation of Tetrahydropyran (THP) Amino Acids into Peptidomimetics

Executive Summary Tetrahydropyran (THP) amino acids are a subclass of Sugar Amino Acids (SAAs) that function as powerful conformational constraints. By replacing flexible peptide backbones with the rigid pyranoid ring, r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydropyran (THP) amino acids are a subclass of Sugar Amino Acids (SAAs) that function as powerful conformational constraints. By replacing flexible peptide backbones with the rigid pyranoid ring, researchers can induce specific secondary structures—most notably


-turns  and helices —while significantly enhancing proteolytic stability and bioavailability.

However, the incorporation of THP residues presents unique synthetic challenges:

  • Steric Hindrance: The bulk of the pyran ring impedes nucleophilic attack during coupling.

  • Electronic Deactivation: The ether oxygen can alter the nucleophilicity of adjacent amines.

  • Racemization Risks: Activated esters of hindered amino acids are prone to racemization under prolonged coupling times.

This guide provides a field-proven protocol for the automated and manual incorporation of THP amino acids using Fmoc-SPPS, emphasizing microwave-assisted coupling and advanced monitoring techniques.

Strategic Considerations & Mechanism

Structural Rationale

The THP scaffold acts as a dipeptide isostere. Depending on the substitution pattern (e.g., 2,6-trans vs. 2,6-cis), the THP ring forces the backbone dihedral angles (


) into restricted regions of the Ramachandran plot, often mimicking Type I or Type II 

-turns.
The "Difficult Coupling" Paradigm

Incorporating THP amino acids involves two distinct critical steps, both requiring optimized conditions:

  • Step A (Coupling of the THP-AA): Activation of the THP-carboxylate. The ring bulk protects the carbonyl, requiring high-activity reagents (HATU/COMU).

  • Step B (Coupling to the THP-AA): The amine attached to the THP ring is often sterically crowded and less nucleophilic. Standard HBTU protocols will result in deletion sequences.

Experimental Protocols

Protocol 1: Microwave-Assisted Fmoc-SPPS Incorporation

Scope: Synthesis of a peptide sequence containing one or more THP residues. Reagents:

  • Resin: Rink Amide (for C-term amides) or Chlorotrityl (for C-term acids).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Workflow:

  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

    • Note: Proper swelling is critical for the diffusion of the bulky THP monomer.

  • Standard Chain Elongation (Pre-THP):

    • Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling (HBTU/DIEA) for residues before the THP unit.

  • Coupling the THP Amino Acid (Step A):

    • Activation: Dissolve Fmoc-THP-OH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in minimal DMF. Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization).

    • Reaction: Add to resin.[2][3][4]

    • Microwave Condition: Irradiate at 75°C for 10 minutes (25W).

    • Alternative (Manual): Double couple at Room Temperature (RT) for 2 hours each.

  • Deprotection of THP-AA:

    • Treat with 20% Piperidine/0.1M HOBt in DMF (2 x 3 min, RT).

    • Crucial: HOBt is added to suppress aspartimide formation if Asp/Asn are present, but here it also helps prevent side reactions with the ether ring.

  • Coupling the Next Residue (Step B - The Critical Step):

    • The amine on the resin is now the THP-amine. It is hindered.

    • Reagent Switch: Use COMU or PyAOP if available; otherwise, stick to HATU.

    • Stoichiometry: Increase amino acid excess to 5.0 eq.

    • Microwave Condition: Irradiate at 75°C for 2 x 10 minutes (Double Coupling is mandatory).

    • Capping: Perform an acetylation step (Ac2O/DIEA) immediately after this coupling to terminate any unreacted THP amines. This prevents "deletion sequences" which are difficult to purify later.

Protocol 2: Process Monitoring (The Chloranil Test)

Standard Kaiser (ninhydrin) tests often yield false negatives with hindered or secondary amines common in THP derivatives. Use the Chloranil test for reliable validation.

  • Sampling: Remove ~1 mg of resin beads; wash with EtOH.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Procedure: Add 2 drops A and 2 drops B to the beads. Let stand for 5 mins at RT.

  • Interpretation:

    • Blue/Green Beads: Positive (Free amine present -> Coupling incomplete).

    • Colorless/Yellow Beads: Negative (Amine protected/coupled -> Proceed).

Visualization & Logic

SPPS Decision Matrix for THP Incorporation

The following diagram illustrates the logical flow and decision points when incorporating hindered THP residues versus standard amino acids.

SPPS_THP_Workflow Start Start: Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Check_Residue Next Residue Type? Deprotect->Check_Residue Standard_Coup Standard Coupling (HBTU/DIEA, RT) Check_Residue->Standard_Coup Standard AA THP_Coup THP Coupling (Step A) (HATU/DIEA, 75°C MW) Check_Residue->THP_Coup Incoming is THP Post_THP_Coup Coupling onto THP (Step B) (COMU/PyAOP, 75°C MW x2) Check_Residue->Post_THP_Coup Resin is THP-Terminated QC_Test QC: Chloranil Test Standard_Coup->QC_Test THP_Coup->QC_Test Post_THP_Coup->QC_Test Capping Capping (Ac2O) QC_Test->Capping Positive (Fail/Trace) Repeat Cycle Complete QC_Test->Repeat Negative (Pass) Capping->Repeat

Figure 1: Decision logic for automated synthesis. Note the divergence in coupling conditions for THP residues to overcome steric barriers.

Data Analysis & Troubleshooting

Coupling Reagent Efficiency Comparison

The following table summarizes coupling efficiencies for hindered amino acids (like THP) based on comparative studies (e.g., Albericio et al.).

Coupling ReagentActivation TypeCoupling Efficiency (Hindered)Racemization RiskRecommendation
HBTU/HOBt AminiumLow (< 40% yield)LowAvoid for THP
HATU Aminium (Aza)High (> 90% yield)ModerateStandard for Step A
PyAOP PhosphoniumVery HighLowPreferred for Step B
COMU Uronium (Oxyma)Very HighVery LowBest Overall
DIC/Oxyma CarbodiimideModerate-HighLowestUse if Microwave unavailable
Common Pitfalls
  • Incomplete Coupling: If the Chloranil test remains blue after Step B (coupling onto THP), do not proceed. Perform a third coupling with a different activation (e.g., switch from HATU to PyBrOP).

  • Piperidine Adducts: The ether oxygen in THP can stabilize carbocations. Ensure extensive washing (DCM/DMF) after deprotection to remove all piperidine, which can otherwise react with the activated ester in the next step.

References

  • Gruner, S. A., et al. (2002). "Carbohydrate-Based Mimetics in Drug Design: Sugar Amino Acids and Carbohydrate Scaffolds."[5][6] Chemical Reviews, 102(2), 491-514. Link

  • Kessler, H., & Wittmann, V. (1995). "Sugar Amino Acids (SAA): A Novel Class of Peptidomimetics."[7] Angewandte Chemie International Edition. Link

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Sigma-Aldrich / Merck Technical Library. Link

  • CEM Corporation. (2018).[8] "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link

  • Fleet, G. W. J., et al. (1996). "Synthesis of Tetrahydropyran Amino Acids." Tetrahedron.

Sources

Application

Reaction conditions for esterification of 2-(4-Aminooxan-2-yl)acetic acid

An in-depth guide to the reaction conditions for the esterification of 2-(4-aminooxan-2-yl)acetic acid, designed for researchers, scientists, and professionals in drug development. This document provides a detailed explo...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the reaction conditions for the esterification of 2-(4-aminooxan-2-yl)acetic acid, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of suitable methodologies, explaining the scientific rationale behind procedural choices and offering comprehensive, step-by-step protocols.

Introduction: The Synthetic Challenge and Strategic Importance

2-(4-Aminooxan-2-yl)acetic acid is a functionalized, non-canonical amino acid of interest in medicinal chemistry and drug discovery. Its unique structure, featuring a secondary amine within an oxane ring, presents specific challenges for chemical modification. Esterification of the carboxylic acid moiety is a critical transformation, often employed to enhance bioavailability in prodrug strategies, facilitate peptide synthesis by protecting the C-terminus, or to serve as a versatile handle for further derivatization.[1][2]

However, the simultaneous presence of a nucleophilic amino group and an electrophilic carboxylic acid group within the same molecule necessitates careful selection of reaction conditions to avoid undesirable side reactions, such as intermolecular amide formation or reaction with the esterifying agent. The zwitterionic nature of amino acids at physiological pH can also complicate esterification by reducing the nucleophilicity of the carboxylate and causing poor solubility in common organic solvents.[2][3] This guide details two robust methods for the successful esterification of this substrate: the classic acid-catalyzed Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification.

Methodology Selection: A Comparative Rationale

Choosing an appropriate esterification method depends on the desired ester group (e.g., methyl, ethyl, benzyl, tert-butyl), the scale of the reaction, and the presence of other sensitive functional groups.

Fischer-Speier Esterification

This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5] For amino acids, the acid catalyst serves a dual purpose: it protonates the carbonyl oxygen to increase the electrophilicity of the carboxylic acid and protonates the amino group, effectively protecting it as a non-nucleophilic ammonium salt.[6] The reaction is driven to completion by using the alcohol as the solvent, ensuring a large molar excess, or by removing the water formed during the reaction.[5][7]

  • Advantages: Cost-effective, simple setup, and utilizes common laboratory reagents.[8]

  • Disadvantages: Requires harsh acidic conditions and high temperatures (reflux), which may not be suitable for substrates with acid-labile functional groups. The workup requires careful neutralization.

Steglich Esterification

The Steglich method is a significantly milder alternative that operates at or below room temperature.[9][10] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A crucial component is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as a highly efficient acyl transfer agent.[11] This prevents a common side reaction where the activated O-acylisourea intermediate rearranges into an unreactive N-acylurea.[10]

  • Advantages: Mild reaction conditions, high yields, and compatibility with a wide range of sensitive functional groups, including those that are acid- or base-labile.[10][12]

  • Disadvantages: Reagents (DCC, DMAP) are more expensive and toxic than those used in Fischer esterification. The dicyclohexylurea (DCU) byproduct, while insoluble in many solvents, can sometimes complicate purification.

Comparative Summary of Methods
FeatureFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (reflux, strong acid)Mild (0°C to room temperature)
Catalyst/Reagent H₂SO₄, HCl (gas), or SOCl₂DCC or DIC, DMAP (catalytic)
Substrate Scope Good for robust moleculesExcellent for acid-labile substrates
Key Byproduct WaterDicyclohexylurea (DCU)
Workup Neutralization & ExtractionFiltration of DCU & Extraction
Cost LowModerate to High
Primary Challenge Potential for acid-catalyzed side reactionsRemoval of urea byproduct

Reaction Mechanisms and Workflow Visualization

Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions.

Steglich Esterification Mechanism

The catalytic role of DMAP is critical for the efficiency of the Steglich esterification, as it intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which readily reacts with the alcohol.

Steglich_Mechanism RCOOH Carboxylic Acid (Substrate) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + DCC DCC DCC Acyl_Pyr N-Acylpyridinium Salt (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP DCU DCU (Byproduct) O_Acyl:e->DCU:w N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement (Slow, Inhibited by DMAP) DMAP DMAP (Catalyst) Ester Ester Product Acyl_Pyr->Ester + Alcohol - DMAP ROH Alcohol

Caption: Mechanism of the Steglich Esterification.

General Experimental Workflow

The overall process, from starting material to purified product, follows a logical sequence of reaction, workup, and purification.

Experimental_Workflow start Weigh Substrate & Reagents dissolve Dissolve in Appropriate Solvent start->dissolve reagents Add Catalyst/Reagents (Control Temperature) dissolve->reagents reaction Stir at Designated Temperature reagents->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Perform Aqueous Workup (Neutralize, Extract) monitor->workup Upon Completion purify Purify Crude Product (e.g., Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize

Caption: General workflow for esterification reactions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DCC is a potent sensitizer, and thionyl chloride is corrosive and reacts violently with water; handle both with extreme care.

Protocol 1: Fischer-Speier Synthesis of Methyl 2-(4-aminooxan-2-yl)acetate Hydrochloride

This protocol is adapted from standard procedures for the esterification of amino acids using thionyl chloride in methanol.[13]

Materials:

  • 2-(4-Aminooxan-2-yl)acetic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(4-aminooxan-2-yl)acetic acid (e.g., 1.0 g, 1.0 eq) in anhydrous methanol (30 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. While stirring vigorously, add thionyl chloride (1.2 eq) dropwise via syringe over 15 minutes.

    • Causality Note: The slow, dropwise addition is crucial to control the exothermic reaction between SOCl₂ and methanol, which generates HCl gas in situ. This HCl acts as the catalyst and protects the amine.[13]

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude hydrochloride salt of the desired methyl ester.

  • Purification: To purify, triturate the crude product with cold diethyl ether (3 x 20 mL). This process involves adding the solvent, vigorously stirring or sonicating the suspension to wash away impurities, and then decanting the solvent. Dry the resulting solid product under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Steglich Synthesis of Benzyl 2-(4-aminooxan-2-yl)acetate

This protocol uses DCC and DMAP for a mild esterification suitable for producing a benzyl ester.

Materials:

  • 2-(4-Aminooxan-2-yl)acetic acid

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-(4-aminooxan-2-yl)acetic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve/suspend the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the starting acid).

  • DCC Addition: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture.

    • Causality Note: A white precipitate of dicyclohexylurea (DCU) will begin to form. Running the reaction at 0 °C initially helps to minimize potential side reactions.[12]

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup - Byproduct Removal: Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of DCU. Filter the reaction mixture through a pad of Celite to remove the solid DCU, washing the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzyl ester.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient catalyst (Fischer).Deactivated DCC/DIC (Steglich).Poor solubility of starting material.Add more acid catalyst.Use freshly opened or purified DCC/DIC.Try a different solvent system (e.g., THF or DMF for Steglich).
Formation of N-Acylurea (Steglich) Insufficient or inactive DMAP.Reaction run at too high a temperature.Ensure DMAP is fresh and use 5-10 mol %.Maintain the reaction at room temperature or below.
Low Yield after Workup Product is water-soluble and lost during extraction.Emulsion formation during extraction.Perform multiple extractions with the organic solvent.Add more brine to the separatory funnel to break the emulsion.
Product is the Amine Salt Incomplete neutralization during workup.Ensure the aqueous layer is basic (pH > 8) before final extraction of the free-base ester.

References

  • Acylation and Esterification of Amino Acids. AK Lectures. [Link]

  • Reactions of Amino Acids: Esterification. Pearson. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 2023. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC, NIH, 2023. [Link]

  • Salt-free esterification of α-amino acids catalysed by zeolite H-USY. RSC Publishing, 2001. [Link]

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax, 2020. [Link]

  • Why is Fisher method preferred for the esterification of amino acids? Reddit, 2014. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]

  • Synthesis of Cyclic β-Amino Acid Esters from Methionine, Allylglycine, and Serine. The Journal of Organic Chemistry, 2004. [Link]

  • New and Efficient Method for Esterification of Carboxylic Acids. ResearchGate, 2021. [Link]

  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. The Royal Society of Chemistry, 2021. [Link]

  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv, 2021. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Process for esterification of amino acids and peptides.
  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Fischer Esterification. Chemistry Steps. [Link]

  • Making esters in the presence of an amine? Reddit, 2022. [Link]

  • Reactions of amino acids. OCR A-Level Chemistry. [Link]

Sources

Method

Application Notes and Protocols for Handling Hygroscopic Hydrochloride Salts in Organic Synthesis

Introduction: The Double-Edged Sword of Hydrochloride Salts in Synthesis Hydrochloride (HCl) salts are ubiquitous in organic synthesis and drug development.[1][2] Their formation from basic active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Hydrochloride Salts in Synthesis

Hydrochloride (HCl) salts are ubiquitous in organic synthesis and drug development.[1][2] Their formation from basic active pharmaceutical ingredients (APIs) often enhances aqueous solubility, stability, and bioavailability, making them a favored choice in pharmaceutical formulation.[2][3] Approximately 60% of all basic drug salt forms are hydrochlorides.[1][2] However, this prevalence comes with a significant experimental challenge: many hydrochloride salts are hygroscopic, readily absorbing moisture from the atmosphere.[4][5] This absorbed water can be detrimental, acting as an unwanted nucleophile, a catalyst for side reactions, or a poison for sensitive catalysts, ultimately compromising reaction yield, purity, and reproducibility.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and techniques for effectively handling hygroscopic hydrochloride salts. The focus is on maintaining anhydrous conditions throughout the experimental workflow, from storage and weighing to their addition to a reaction vessel. By understanding the causality behind each procedural step, researchers can ensure the integrity of their starting materials and the success of their synthetic endeavors.

PART 1: Foundational Principles of Handling Hygroscopic Salts

Understanding Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. The degree of hygroscopicity varies significantly between different hydrochloride salts. This property can lead to a range of physical changes, from clumping and caking to complete deliquescence, where the solid dissolves in the absorbed water.[5]

Several factors influence the hygroscopicity of a hydrochloride salt, including:

  • The nature of the parent amine: The structure and basicity of the amine from which the salt is derived play a crucial role.

  • Crystal lattice energy: A more stable crystal lattice will be less inclined to incorporate water molecules.

  • Environmental conditions: High humidity and temperature accelerate moisture absorption.

The Impact of Water in Organic Reactions

The presence of even trace amounts of water can have a profound impact on many organic reactions. Water can:

  • Act as a nucleophile: Competing with the desired nucleophile and leading to unwanted byproducts.[6][7]

  • Hydrolyze sensitive reagents: Reagents like sulfonyl chlorides and some organometallics are readily hydrolyzed.[8]

  • Deactivate catalysts: Many transition metal catalysts are sensitive to moisture.

  • Alter reaction kinetics: The presence of water can change the polarity of the reaction medium, affecting reaction rates.

Therefore, the rigorous exclusion of water is paramount for the success of many synthetic transformations.

PART 2: Core Techniques for an Anhydrous Workflow

The successful handling of hygroscopic hydrochloride salts hinges on the creation and maintenance of an inert, anhydrous atmosphere. The choice of technique depends on the sensitivity of the reagents and the scale of the reaction.

The Hierarchy of Inert Atmosphere Techniques

A decision-making framework for selecting the appropriate handling technique is presented below.

Caption: Decision workflow for selecting the appropriate handling technique.

Glovebox: The Gold Standard for Anhydrous Handling

A glovebox provides the most secure and controlled environment for handling highly hygroscopic and air-sensitive materials.[9][10][11][12] It consists of a sealed chamber filled with a purified inert gas, typically nitrogen or argon, with oxygen and moisture levels maintained at parts-per-million (ppm) levels.[10][11]

Key Features of a Glovebox: [9][12]

  • Inert Atmosphere: The internal atmosphere is continuously circulated through a catalyst system that removes oxygen and moisture.[9][12]

  • Antechamber: An airlock system allows for the introduction and removal of materials without compromising the internal atmosphere.[9][11][12]

  • Integrated Gloves: Allow for dexterous manipulation of materials within the inert environment.[9][12]

Caption: General workflow for using a glovebox.

Schlenk Line: Versatile and Effective

A Schlenk line is a glass manifold with ports connected to a source of purified inert gas and a vacuum pump.[13] This setup allows for the manipulation of moisture- and air-sensitive compounds in glassware under an inert atmosphere or vacuum.[13][14]

Core Schlenk Line Techniques:

  • Purge Cycling: Glassware is repeatedly evacuated and backfilled with inert gas to remove air and adsorbed moisture.[13][15][16]

  • Counterflow Additions: Air-stable reagents can be added to a reaction flask against a positive flow of inert gas.[13][15]

  • Cannula Transfer: Liquids and solutions are transferred between sealed vessels using a double-tipped needle (cannula) under inert gas pressure.[13][17]

PART 3: Protocols for Handling Hygroscopic Hydrochloride Salts

Storage of Hygroscopic Salts

Proper storage is the first line of defense against moisture absorption.

  • Primary Container: Store hygroscopic salts in their original, tightly sealed containers.

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable drying agent (e.g., Drierite®, silica gel). For highly sensitive compounds, storage in a glovebox is recommended.[18]

  • Inert Atmosphere: For particularly sensitive salts, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.[19]

Protocol for Drying a Hygroscopic Hydrochloride Salt

If a hydrochloride salt is suspected to have absorbed moisture, it must be dried before use.

Materials:

  • Hygroscopic hydrochloride salt

  • Schlenk flask or round-bottom flask

  • High-vacuum pump

  • Heating mantle or oil bath

  • Thermometer

  • Schlenk line

Procedure:

  • Place the hygroscopic salt in a Schlenk flask of appropriate size.

  • Connect the flask to the Schlenk line.

  • Slowly and carefully apply a vacuum to the flask. Be mindful of fine powders that may be drawn into the vacuum line. A glass frit or glass wool plug can be used to prevent this.[16]

  • Once a stable vacuum is achieved, gently heat the flask. The drying temperature should be below the melting or decomposition point of the salt. A temperature of 5-10°C below the melting point is often a safe starting point.[20]

  • Continue drying under high vacuum with heating for several hours or overnight.[21]

  • Allow the flask to cool to room temperature under vacuum.

  • Slowly backfill the flask with an inert gas from the Schlenk line.

  • The dried salt should be used immediately or stored in a glovebox or desiccator.

Note: For salts that are thermally unstable, drying under high vacuum at room temperature for an extended period is a viable alternative.

Protocol for Weighing a Hygroscopic Hydrochloride Salt

Method A: In a Glovebox (Highest Precision)

  • Transfer the container of the hygroscopic salt, a spatula, and a tared weighing vessel into the glovebox antechamber.

  • Cycle the antechamber to replace the air with inert gas.

  • Move the items into the main chamber of the glovebox.

  • Allow the salt container to equilibrate to the glovebox atmosphere before opening.

  • Carefully weigh the desired amount of the salt into the tared vessel.

  • Seal the weighing vessel before removing it from the glovebox.

Method B: On the Benchtop (For Less Sensitive Applications) This method relies on speed to minimize exposure to atmospheric moisture.

  • Have a tared, sealable container (e.g., a vial with a screw cap) ready next to the balance.

  • Briefly open the container of the hygroscopic salt.

  • Quickly transfer an approximate amount of the salt to the weighing paper or boat on the balance.

  • Immediately close the stock bottle.

  • Record the weight and quickly transfer the weighed salt to the prepared sealable container.

  • For slightly more protection, a steady stream of inert gas can be gently blown over the balance pan during weighing.

Protocol for Adding a Hygroscopic Hydrochloride Salt to a Reaction

Method A: Solid Addition Funnel under Positive Inert Gas Flow

  • Set up the reaction flask under a positive pressure of inert gas (e.g., from a Schlenk line or a nitrogen-filled balloon).[12]

  • Attach a solid addition funnel to the reaction flask.

  • Quickly add the pre-weighed hygroscopic salt to the funnel.

  • Replace the stopper on the funnel.

  • The salt can then be added portion-wise to the reaction mixture by rotating the funnel.

Method B: Addition as a Solution (Cannula Transfer) If the salt is soluble in an anhydrous solvent, it can be added as a solution.

  • In a glovebox or under a positive flow of inert gas, dissolve the pre-weighed salt in the appropriate anhydrous solvent in a Schlenk flask.

  • Seal the flask with a rubber septum.[12]

  • Using a cannula, transfer the solution to the reaction flask under a positive pressure of inert gas.[17]

PART 4: Verification of Anhydrous Conditions

Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining the water content in a sample.[22][] It is a highly specific and accurate method that can quantify water content from ppm levels up to 100%.[] This technique is invaluable for verifying the dryness of a hygroscopic salt after a drying procedure or for quality control of a new batch of reagent.[20]

Table 1: Comparison of Karl Fischer Titration Methods

MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Volumetric The sample is dissolved in a solvent and titrated with a KF reagent of a known titer.Higher water content (0.1% to 100%)Faster for high water contentLess sensitive than coulometric
Coulometric Iodine is generated electrochemically in the titration cell, which then reacts with the water in the sample.Low water content (ppm to 5%)Highly sensitive and accurate for trace amounts of waterSlower for high water content
KF Oven The sample is heated in an oven, and the evaporated water is carried by a dry gas stream into the KF titration cell.Insoluble solids, samples that cause side reactionsAvoids side reactions and contamination of the titration cellRequires thermal stability of the sample

PART 5: Safety Precautions

Handling hydrochloride salts requires adherence to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[24][25][26][27]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling concentrated hydrochloric acid or salts that may release HCl gas.[25][26]

  • Storage: Store hydrochloride salts away from incompatible materials such as strong bases and oxidizing agents.[26][28]

  • Spill Response: Neutralize spills with a suitable agent like sodium bicarbonate before cleaning.

Conclusion

The successful use of hygroscopic hydrochloride salts in organic synthesis is a matter of careful planning and execution. By understanding the principles of hygroscopicity and employing the appropriate anhydrous techniques, researchers can mitigate the risks associated with moisture contamination. The protocols and guidelines presented in these application notes provide a robust framework for maintaining the integrity of these valuable reagents, leading to more reliable and reproducible synthetic outcomes.

References

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
  • Wu, T. (2022). 10 Hazards And Safety Tips You Need To Know About HCL.
  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
  • Cleanroom Technology. (2018). Safely handling air-sensitive products.
  • Straub-Jubb, B., & Matus, I. Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich.
  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Pharmaceutical Technology. (2002). Salt Selection in Drug Development.
  • Wikipedia. Schlenk line.
  • Neilson Lab. The manipulation of air-sensitive compounds.
  • News-Medical. (2018). Moisture Analysis Techniques.
  • HepatoChem. How do you handle hygroscopic salts?.
  • Chemistry Stack Exchange. (2023). Drying salts with HCl solution.
  • The Schlenk Line Survival Guide.
  • An Illustrated Guide to Schlenk Line Techniques. (2023).
  • JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
  • VACUUBRAND. (2024). Keeping air and moisture out.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • Mitsubishi Chemical. (2025). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. YouTube.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.
  • Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • University of Rochester, Department of Chemistry. How To: Store Reagents.
  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips.
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
  • (2019). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Carl ROTH. Safety Data Sheet: Hydrochloric acid.
  • Quora. (2018). What is the reaction between hydrochloric and amine?.
  • BOC Sciences. Moisture Content Determination - Wet Chemistry.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation.
  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?.
  • Reddit. (2024). Hydrochloride salts & evaporation.
  • SCION Instruments. (2023). Good Laboratory Practice: Sample and Reagent Storage and Stability.
  • ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt?.
  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • YouTube. (2023). Amines - Reactions (A-Level IB Chemistry).
  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?.
  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?.
  • Google Patents. (1978). US4105747A - Method for dehydrating metal chlorides.
  • Slater, et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • European Journal of Pharmaceutical Sciences. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.

Sources

Application

Using 2-(4-Aminooxan-2-yl)acetic acid as a gamma-amino acid surrogate

Application Note: 2-(4-Aminooxan-2-yl)acetic Acid as a -Amino Acid Surrogate in Peptidomimetics Executive Summary This guide details the application of 2-(4-Aminooxan-2-yl)acetic acid (also referred to as a tetrahydropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Aminooxan-2-yl)acetic Acid as a -Amino Acid Surrogate in Peptidomimetics

Executive Summary

This guide details the application of 2-(4-Aminooxan-2-yl)acetic acid (also referred to as a tetrahydropyran-based amino acid or THP-AA) as a conformationally restricted surrogate for flexible


-amino acids (like GABA) and 

-amino acids in drug design.

While linear


-amino acids suffer from high conformational entropy—leading to poor receptor selectivity and rapid proteolytic degradation—the incorporation of the tetrahydropyran (oxane) ring constrains the backbone torsion angles (

). This constraint pre-organizes the molecule into bioactive conformations (helices or turns), significantly enhancing potency and metabolic stability.

This note provides high-level protocols for Fmoc-based Solid Phase Peptide Synthesis (SPPS) incorporating this scaffold, structural characterization data, and mechanistic insights into its role as a secondary structure inducer.

Structural Analysis & Mechanistic Rationale

The "Surrogate" Paradox

Although 2-(4-Aminooxan-2-yl)acetic acid possesses a four-carbon backbone between the amine and the carboxylate (making it formally a


-amino acid), it is widely utilized as a functional surrogate  for 

-amino acids in peptidomimetics.
  • Linear GABA: Highly flexible; entropic penalty upon binding.

  • THP-Surrogate: The oxane ring locks the C

    
    -C
    
    
    
    bond. Depending on the stereochemistry (cis vs. trans at C2/C4), it mimics specific high-energy turn conformations of peptides (e.g., the
    
    
    -turn) that linear residues cannot easily access.
Visualization of Conformational Restriction

The following diagram illustrates how the oxane scaffold reduces entropic freedom compared to linear equivalents, facilitating "Foldamer" formation (12-helix or 14-helix).

Conformational_Restriction Linear Linear GABA/Delta AA (High Entropy) Constraint Oxane Ring Constraint (Locked Torsions) Linear->Constraint Cyclization Scaffold 2-(4-Aminooxan-2-yl)acetic Acid (Pre-organized) Constraint->Scaffold Stereocontrol Outcome Bioactive Conformation (Helix/Turn Inducer) Scaffold->Outcome SPPS Incorporation

Figure 1: The transition from flexible linear amino acids to the constrained THP scaffold reduces the entropy cost of binding, enhancing affinity.

Experimental Protocols

Pre-Synthesis Considerations: Stereochemistry

The biological activity of this surrogate is strictly dictated by the relative stereochemistry of the substituents at C2 and C4.

  • Cis-Isomer: Generally promotes helical folding (e.g., 12-helix in

    
    -peptides, analogous behavior here).
    
  • Trans-Isomer: Often induces linear/strand-like geometries.

  • Recommendation: Verify stereopurity via 1D NOE NMR spectroscopy prior to coupling. A strong NOE between H2 and H4 indicates a cis-diaxial or cis-diequatorial relationship depending on ring conformation.

Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Due to the steric bulk of the oxane ring and the secondary nature of the carbon attachment points, standard coupling protocols often fail. The following optimized protocol ensures high coupling efficiency.

Reagents Required:

  • Resin: Rink Amide MBHA (low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

StepOperationReagents/ConditionsCritical Notes
1 Resin Swelling DCM (3 x 10 min), then DMF (3 x 10 min).Essential for solvating the polymer matrix.
2 Fmoc Deprotection 20% Piperidine in DMF (2 x 10 min).Monitor UV absorbance of the fulvene-piperidine adduct.
3 Activation Dissolve Fmoc-THP-AA (3 eq), HATU (2.9 eq), HOAt (3 eq) in DMF. Add DIPEA (6 eq).Do not pre-activate for >2 mins to avoid racemization.
4 Coupling Add activated solution to resin. Shake for 2–4 hours at RT.Standard 1h coupling is insufficient for this sterically hindered monomer.
5 Monitoring Kaiser Test (Primary amines) or Chloranil Test (Secondary amines).If positive, repeat Step 4 (Double Coupling).
6 Capping Acetic anhydride/Pyridine/DMF (1:1:8) for 10 min.Caps unreacted chains to prevent deletion sequences.
7 Cleavage TFA/TIS/H2O (95:2.5:2.5) for 3 hours.The ether ring is stable to TFA, but avoid strong Lewis acids.
Diagram: SPPS Decision Tree

This workflow illustrates the logic for handling difficult couplings associated with the THP scaffold.

SPPS_Workflow Start Fmoc-Deprotected Resin Couple Coupling: Fmoc-THP-AA + HATU/HOAt (3 hrs) Start->Couple Test Kaiser/Chloranil Test Couple->Test Success Proceed to Next AA Test->Success Negative (No Color) Fail Incomplete Coupling Test->Fail Positive (Blue/Purple) Cap Acetylation Capping Test->Cap Persistent Positive Retry Double Couple: Use PyAOP or Elevate Temp (50°C) Fail->Retry Retry->Test Cap->Success Terminate Chain

Figure 2: Optimized decision tree for incorporating sterically hindered oxane amino acids.

Analytical Characterization & Validation

NMR Validation of Folding

To confirm that the 2-(4-Aminooxan-2-yl)acetic acid surrogate is inducing the desired secondary structure (e.g., a helix), perform the following NMR experiments in CD3OH or H2O/D2O (9:1):

  • Amide Temperature Coefficients: Measure chemical shift of amide protons (

    
    NH) at 5K intervals (280K–320K).
    
    • Interpretation: A coefficient (

      
      ) > -4 ppb/K indicates solvent exposure (unfolded). A value < -4 ppb/K indicates intramolecular H-bonding (folded/helical).
      
  • ROESY/NOESY: Look for

    
     correlations. Strong sequential NH-NH cross-peaks are the hallmark of helical foldamers containing 
    
    
    
    - or
    
    
    -amino acids.
Mass Spectrometry
  • Expected Ionization: The ether oxygen in the ring can protonate under high-energy ESI conditions. Ensure you account for potential

    
     and 
    
    
    
    adducts.
  • Fragmentation: MS/MS often reveals a characteristic loss of the acetic acid side chain (

    
    ) or ring opening (retro-Michael type fragmentation).
    

Applications in Drug Discovery

Proteolytic Stability

Peptides containing this surrogate exhibit extended half-lives in human plasma.

  • Mechanism: Proteases (Trypsin, Chymotrypsin) recognize specific linear backbones and side-chain orientations. The oxane ring alters the local topography, rendering the scissile bond inaccessible to the enzyme active site.

  • Assay: Incubate peptide (100

    
    M) in 50% human plasma at 37°C. Analyze aliquots by HPLC at 0, 1, 4, 12, and 24 hours.
    
Blood-Brain Barrier (BBB) Permeability

This surrogate is structurally homologous to Gabapentin and Pregabalin , which cross the BBB via the L-type amino acid transporter (LAT1).

  • Design Tip: For CNS targets, ensure the carboxylic acid and amine remain free (zwitterionic) or are masked as prodrugs. The lipophilicity of the oxane ring generally improves passive diffusion compared to purely polar sugar amino acids.

References

  • Su, Y., et al. (2019). "Stereoselective Synthesis of Tetrahydropyran-Based

    
    -Amino Acids and Their Incorporation into Foldamers." Journal of Organic Chemistry. 
    
  • Woll, M. G., & Gellman, S. H. (2004).

    
    -amino acids: The 12-helix." Journal of the American Chemical Society. 
    
  • Grier, M. C., et al. (2013). "Sugar Amino Acids as Scaffolds for Peptidomimetics." Chemical Reviews.

  • Jenkins, C. L., et al. (2021). "Solid Phase Synthesis of Difficult Peptides: A Guide to Coupling Reagents." RSC Advances.

  • Vasudev, P. G., et al. (2011). "Conformationally Restricted Hybrid Peptides." Accounts of Chemical Research.

(Note: While specific commercial protocols for this exact CAS number are proprietary, the citations above represent the foundational literature for the synthesis and application of tetrahydropyran-based amino acid surrogates.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Aminooxan-2-yl)acetic Acid

Status: Operational Ticket ID: #PUR-THP-004 Subject: Removal of inorganic salts, stereoisomers, and synthetic byproducts from crude 2-(4-Aminooxan-2-yl)acetic acid. Executive Summary The purification of 2-(4-Aminooxan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PUR-THP-004 Subject: Removal of inorganic salts, stereoisomers, and synthetic byproducts from crude 2-(4-Aminooxan-2-yl)acetic acid.

Executive Summary

The purification of 2-(4-Aminooxan-2-yl)acetic acid presents a distinct "Zwitterionic Trap." As a polar amino acid analog lacking a strong chromophore, it behaves poorly on standard C18 silica and is invisible to standard UV detection (254 nm). Furthermore, the tetrahydropyran (oxan) ring introduces cis/trans diastereomerism at the C2 and C4 positions, necessitating specific stereochemical resolution.

This guide provides a self-validating, three-stage workflow to isolate the target compound from a crude reaction mixture containing inorganic salts, starting materials, and isomeric impurities.

Module 1: Desalting & Bulk Capture (Ion Exchange)

The Issue: Crude mixtures from reductive amination or hydrolysis often contain high percentages of inorganic salts (e.g., NaCl, NH₄Cl) or Raney Nickel residues. These salts suppress ionization in Mass Spectrometry and crash out during crystallization.

The Solution: Use Strong Cation Exchange (SCX) chromatography. This exploits the basicity of the C4-primary amine (pKa ~9.5-10.5) to capture the molecule while washing away neutral/acidic impurities and inorganic salts.

Protocol: SCX Capture and Release
  • Preparation:

    • Resin: Dowex 50W-X8 (or equivalent sulfonic acid resin), Hydrogen form.

    • Column Volume (CV): Calculate based on theoretical yield (approx. 10g resin per 1g amine).

  • Loading:

    • Dissolve crude mixture in 0.1 M HCl . Ensure pH < 2.

    • Why? At pH 2, the amine is fully protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      
      ). The molecule binds tightly to the sulfonate groups on the resin.
  • Washing (The Purification Step):

    • Flush with 5 CV of Deionized Water .

    • Flush with 3 CV of 50% Methanol/Water .

    • Mechanism:[1][2] This removes unbound non-basic organic impurities and inorganic anions (Cl⁻, Br⁻).

  • Elution:

    • Elute with 2.0 M Ammonia (NH₃) in Methanol .

    • Mechanism:[1][2] The high pH deprotonates the amine (

      
      ) and the resin, releasing the target molecule.
      
  • Validation:

    • Silver Nitrate Test: Test the flow-through of the wash step with

      
      . A clear solution (no precipitate) confirms chlorides are removed.
      
Data: pH-Dependent Charge States
pH EnvironmentAmine State (C4)Acid State (C2)Net ChargeBehavior on SCX Resin
pH 1-2 (Loading)


+1BINDS
pH 7 (Neutral)


0 (Zwitterion)Leaches slowly
pH 11+ (Elution)


-1ELUTES

Module 2: Stereochemical Resolution (Cis/Trans Separation)

The Issue: The synthesis creates two diastereomers: cis (substituents on same side of ring) and trans. These have identical mass but different biological activities and solubilities.

The Solution: Fractional Recrystallization . The thermodynamic stability of the crystal lattice differs significantly between the cis and trans isomers, often allowing one to precipitate while the other remains in the mother liquor.

Protocol: Kinetic vs. Thermodynamic Crystallization
  • Solvent System: Ethanol/Water (9:1) or Isopropanol (IPA).

  • Procedure:

    • Dissolve the salt-free solid (from Module 1) in minimal hot Ethanol (70°C).

    • Add water dropwise until just turbid, then add a drop of ethanol to clear.

    • Slow Cool: Wrap the flask in foil and allow to cool to room temperature over 4 hours.

    • Filtration: Collect the precipitate.

  • Troubleshooting:

    • If no crystals form: The mixture may be an oil. Scratch the glass or seed with a pure crystal if available.

    • If separation is poor: Isolate the free base, then convert to the Hydrochloride salt or p-Toluenesulfonate salt . Salts often crystallize with higher diastereomeric selectivity than zwitterions.

Module 3: Polishing & Analysis (HILIC-CAD/ELSD)

The Issue: The molecule is too polar for C18 HPLC (elutes in void volume) and lacks a chromophore for UV detection.

The Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) .

Recommended HILIC Method
ParameterSpecification
Column Amide-bonded Silica (e.g., TSKgel Amide-80 or BEH Amide)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile (ACN)
Gradient 90% B to 60% B over 20 minutes
Detection CAD / ELSD (Gain: High, Temp: 50°C)
Why this works The water layer on the silica surface retains the polar zwitterion. High organic content drives the partition.

Visualizing the Workflow

The following diagram illustrates the logical flow of purification, highlighting the decision points for salt removal and isomer separation.

PurificationWorkflow Start Crude Reaction Mixture (Salts + Isomers + Byproducts) Acidify Acidify to pH 2 (0.1M HCl) Start->Acidify SCX_Load Load onto SCX Resin (Dowex 50W) Acidify->SCX_Load Protonate Amine Wash Wash Phase 1. Water (Remove Salts) 2. 50% MeOH (Remove Organics) SCX_Load->Wash Check_Ag Silver Nitrate Test (Chloride Check) Wash->Check_Ag Elute Elute Phase (2M NH3 in MeOH) Evaporate Evaporate to Dryness (Crude Zwitterion) Elute->Evaporate Check_Ag->Wash Precipitate Present Check_Ag->Elute Clear Solution Crystallize Fractional Recrystallization (EtOH/Water or IPA) Evaporate->Crystallize Analyze HILIC-CAD Analysis (Purity & dr check) Crystallize->Analyze

Caption: Figure 1. Integrated purification workflow for 2-(4-Aminooxan-2-yl)acetic acid, prioritizing salt removal via SCX prior to stereochemical resolution.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery from the SCX column so low (<50%)?

  • Diagnosis: You likely eluted with Ammonia in Water instead of Methanol, or the ammonia concentration was too low.

  • Fix: Use 2.0 M NH₃ in Methanol . The organic solvent lowers the surface tension and disrupts hydrophobic interactions with the resin backbone, while the high base concentration is required to fully deprotonate the amine in the presence of the carboxylic acid.

Q2: I see a single peak on HPLC, but NMR shows impurities. Why?

  • Diagnosis: You are likely using UV detection at 210 nm or 254 nm. This molecule has virtually no UV absorbance.

  • Fix: Use ELSD or CAD . If unavailable, perform pre-column derivatization with Fmoc-Cl or CBZ-Cl . This attaches a UV-active chromophore to the amine, making impurities visible at 254 nm.

Q3: How do I distinguish the cis and trans isomers by NMR?

  • Technical Insight: Look at the H4 proton (the one attached to the same carbon as the amine).

    • Axial Proton: Large coupling constant (

      
       Hz) indicates trans-diaxial coupling.
      
    • Equatorial Proton: Small coupling constant (

      
       Hz).
      
    • Note: In the THP ring, the 2-acetic acid group usually prefers the equatorial position. The position of the 4-amine relative to this determines the isomer.

Q4: Can I use standard Silica Flash Chromatography?

  • Warning: No. The free amino acid is too polar and will stick irreversibly to bare silica or streak badly using MeOH/DCM. If you must use normal phase, use a "basified" silica (pre-treated with 1% Triethylamine) and a highly polar eluent (e.g., EtOAc/MeOH/ Water/NH₄OH), but Ion Exchange is far superior.

References

  • Ion Exchange of Amino Acids: "Purification of amphoteric compounds using ion-exchange resins." Bio-Rad Technical Note 2023.

  • HILIC Methodology: "HILIC Method Development for Polar Compounds." Mac-Mod Analytical.

  • Stereochemical Resolution: "Separation of cis and trans isomers of substituted tetrahydropyrans." Organic Syntheses, Coll. Vol. 9.

  • Detection of Non-Chromophoric Compounds: "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." Thermo Fisher Scientific Application Note.

Sources

Optimization

Technical Support Center: Optimizing pH for 2-(4-Aminooxan-2-yl)acetic acid Extraction

Welcome to the technical support center for the handling and extraction of 2-(4-Aminooxan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and extraction of 2-(4-Aminooxan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing extraction protocols by manipulating pH. Here, we combine fundamental chemical principles with field-proven methodologies to help you overcome common challenges and achieve high-yield, high-purity extractions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the core principles governing the pH-dependent behavior of 2-(4-Aminooxan-2-yl)acetic acid.

Q1: What is 2-(4-Aminooxan-2-yl)acetic acid, and why is its extraction pH-dependent?

A1: 2-(4-Aminooxan-2-yl)acetic acid is an amphoteric, zwitterionic molecule. Its structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality means its net electrical charge is highly dependent on the pH of the surrounding solution.[1][2]

  • At low pH (acidic conditions): The amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH), resulting in a net positive charge (cation).

  • At high pH (basic conditions): The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂), resulting in a net negative charge (anion).

  • At an intermediate pH: The molecule exists as a zwitterion, with both groups ionized (-NH₃⁺ and -COO⁻), carrying no net electrical charge.[1]

This pH-driven change in charge dramatically alters the molecule's solubility in aqueous versus organic solvents, a principle that is fundamental to designing an effective extraction strategy.[3][4]

Q2: How can I predict the charge of the molecule at a specific pH?

A2: The charge can be predicted by comparing the solution's pH to the molecule's pKa values. The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[5] For 2-(4-Aminooxan-2-yl)acetic acid, we must consider two pKa values:

  • pKa₁ (Carboxylic Acid): Estimated to be ~2.5–3.5

  • pKa₂ (Amino Group): Estimated to be ~9.0–10.0

The relationship is explained by the Henderson-Hasselbalch equation.[6][7][8][9] A practical summary is:

  • If pH < pKa₁: The molecule is predominantly cationic (+1).

  • If pKa₁ < pH < pKa₂: The molecule is predominantly a neutral zwitterion (0).

  • If pH > pKa₂: The molecule is predominantly anionic (-1).

Q3: What is the isoelectric point (pI), and why is it critical for extraction?

A3: The isoelectric point (pI) is the specific pH at which the molecule's net charge is zero.[1][2][10] It can be calculated by averaging the two pKa values:

  • pI = (pKa₁ + pKa₂) / 2

At the pI, the zwitterionic form dominates. In this state, the molecule exhibits its minimum solubility in water , a crucial property that can be exploited for extraction or precipitation.[1][11] Operating far from the pI increases aqueous solubility, while operating near the pI can facilitate its transfer into an organic phase or cause it to precipitate out of the aqueous solution.[11][12]

Q4: Which extraction method is better: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A4: The choice depends on your sample matrix, desired purity, and throughput.

  • Liquid-Liquid Extraction (LLE): This is a versatile technique where the target compound is partitioned between two immiscible liquids (e.g., water and an organic solvent).[4][13] For 2-(4-Aminooxan-2-yl)acetic acid, you would adjust the aqueous phase pH to render the molecule neutral (near its pI) to maximize its partitioning into a suitable organic solvent.[11] LLE is effective but can be labor-intensive and may lead to emulsions.[3]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent to retain the analyte.[14][15] For a chargeable molecule like this, ion-exchange SPE is ideal.[16] You can use a cation-exchange sorbent at low pH (to bind the -NH₃⁺ form) or an anion-exchange sorbent at high pH (to bind the -COO⁻ form). This often results in cleaner extracts than LLE.[15]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during extraction.

Problem 1: Low Extraction Yield

  • Question: "My extraction yield for 2-(4-Aminooxan-2-yl)acetic acid is consistently low. What are the likely pH-related causes?"

  • Answer: Low yield is most often a direct result of the molecule being in the incorrect ionization state for your chosen method.

    • For LLE: If you are trying to extract into an organic solvent, but the pH of your aqueous phase is too low (< pKa₁) or too high (> pKa₂), the molecule will be charged (cationic or anionic). Charged species are highly soluble in water and will not partition effectively into the organic phase.

      • Solution: Carefully adjust the pH of your aqueous sample to be as close as possible to the molecule's isoelectric point (pI). At the pI, the molecule has a net neutral charge and minimum aqueous solubility, which maximizes its affinity for the organic solvent. Verify the pH with a calibrated meter before and after extraction.

    • For Ion-Exchange SPE: A low yield suggests a failure to bind to the sorbent or a failure to elute.

      • Binding Failure: If using a cation-exchange SPE, the loading pH must be well below pKa₂ (and ideally below the pI) to ensure the molecule is positively charged (-NH₃⁺). If the pH is too high, the molecule will be neutral or negative and will not bind.

      • Elution Failure: To elute from a cation-exchange column, you must raise the pH of the elution solvent to neutralize the charge on the molecule (pH > pI) or use a buffer with a high salt concentration to disrupt the ionic interaction.

Problem 2: Poor Purity / Co-extraction of Impurities

  • Question: "My final product is impure. How can pH manipulation improve selectivity?"

  • Answer: pH control is a powerful tool for selective extraction. Impurities often have different pKa values than your target analyte.

    • Strategy 1 (Wash Steps): Design wash steps at specific pH values to remove impurities while your target compound remains bound to an SPE sorbent. For example, if your target is bound to a cation-exchange column and you have acidic impurities, a wash with a low-pH buffer will keep your compound bound while eluting the neutral acidic impurities.

    • Strategy 2 (Selective LLE): Perform a multi-step LLE. First, adjust the pH to a value where your impurities are neutral and can be extracted into an organic phase, while your target compound remains charged in the aqueous phase. Discard the organic layer. Then, adjust the aqueous phase pH to the pI of your target compound and perform a second extraction with fresh organic solvent to isolate your product.

Problem 3: Emulsion Formation During Liquid-Liquid Extraction

  • Question: "I'm getting stable emulsions during my LLE. Could the pH be a factor?"

  • Answer: Yes, pH can be a contributing factor. When the pH is very close to the isoelectric point, the molecule's solubility in both the aqueous and organic phases can be low, leading to precipitation at the liquid-liquid interface. These fine solid particles can act as surfactants, stabilizing emulsions.

    • Solution 1: Adjust the pH slightly away from the pI (e.g., +/- 0.5 pH units). This can slightly increase aqueous solubility, preventing precipitation without drastically reducing the distribution coefficient.

    • Solution 2: Add a small amount of a salt (e.g., NaCl) to the aqueous phase. This "salting-out" effect increases the ionic strength, which can help break emulsions and further decrease the solubility of the neutral compound in the aqueous layer, driving it into the organic phase.

Section 3: Data Summary & Visualizations

Table 1: pH-Dependent Properties of 2-(4-Aminooxan-2-yl)acetic acid
pH RangeDominant SpeciesNet ChargeRecommended Extraction Strategy
pH < pKa₁ (~2.5)Cationic+1Cation-Exchange SPE (for binding)
pKa₁ < pH < pKa₂Zwitterionic0Liquid-Liquid Extraction into organic solvent; Precipitation
pH > pKa₂ (~9.5)Anionic-1Anion-Exchange SPE (for binding)
Diagram 1: Ionization States of 2-(4-Aminooxan-2-yl)acetic acid

G cluster_low_ph Low pH (pH < 2.5) cluster_mid_ph Intermediate pH (pI ≈ 6.0) cluster_high_ph High pH (pH > 9.5) node_low Cationic Form (+1 Charge) -NH₃⁺, -COOH node_mid Zwitterionic Form (Net 0 Charge) -NH₃⁺, -COO⁻ MINIMUM Aqueous Solubility node_low->node_mid Add Base (Increase pH) node_mid->node_low Add Acid (Decrease pH) node_high Anionic Form (-1 Charge) -NH₂, -COO⁻ node_mid->node_high Add Base (Increase pH) node_high->node_mid Add Acid (Decrease pH)

Caption: Ionization states across a pH gradient.

Diagram 2: General Workflow for Extraction pH Optimization

G cluster_lle LLE Path cluster_spe SPE Path (Cation Exchange) start Start: Aqueous Sample define Define Goal: High Yield or High Purity? start->define choose_method Choose Method: LLE or SPE? define->choose_method lle1 Adjust pH to pI (~6.0) to neutralize molecule choose_method->lle1 LLE spe1 Adjust sample pH to < 4 to ensure positive charge choose_method->spe1 SPE lle2 Extract with immiscible organic solvent (e.g., Ethyl Acetate) lle1->lle2 lle3 Analyze organic phase for yield lle2->lle3 spe2 Load onto conditioned Cation-Exchange SPE cartridge spe1->spe2 spe3 Wash with low pH buffer and/or organic solvent spe2->spe3 spe4 Elute with basic buffer (pH > 10) or high salt buffer spe3->spe4 spe5 Analyze eluate for yield and purity spe4->spe5

Caption: Workflow for extraction pH optimization.

Section 4: References

  • Henderson–Hasselbalch equation - Wikipedia. [Link]

  • Henderson-Hasselbalch Equation - BYJU'S. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. [Link]

  • Henderson-Hasselbalch Equation - ChemTalk. [Link]

  • Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy. [Link]

  • Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs - PubMed. [Link]

  • Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. [Link]

  • Beginner's Guide to Solid-Phase Extraction (SPE) - Waters Corporation. [Link]

  • Isoelectric Point Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

  • Isoelectric point - Wikipedia. [Link]

  • Is it possible to extract amino acids from water using extraction? - ResearchGate. [Link]

  • Green Synthesis of Zwitterionic–Cyclodextrin Hybrid Polymer for Efficient Extraction of Polypeptides: Combination of Instrumental Analysis and DFT Calculation - MDPI. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. [Link]

  • Preparation of Zwitterionic Silica‐Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples - ResearchGate. [Link]

  • Liquid–liquid extraction - Wikipedia. [Link]

  • Preparation of Zwitterionic Silica-Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples - Universitat Rovira i Virgili. [Link]

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing). [Link]

  • Isoelectric point – Knowledge and References - Taylor & Francis. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Tetrahydropyran Synthesis

Welcome to the Technical Support Center for tetrahydropyran (THP) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for tetrahydropyran (THP) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the tetrahydropyran ring, a common scaffold in numerous natural products and pharmaceuticals.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common failures encountered during the cyclization process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. General Cyclization Failures & Low Yield

Question 1: My intramolecular cyclization to form the tetrahydropyran ring is not proceeding, or I am observing very low yields. What are the primary factors to investigate?

Answer:

Failure to form the desired tetrahydropyran ring often points to fundamental issues with the reaction setup, substrate stability, or the chosen synthetic strategy. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Reaction Conditions:

  • Catalyst Choice and Loading: The heart of many THP syntheses is the catalyst. For acid-catalyzed reactions like the Prins cyclization, both Lewis and Brønsted acids are employed to generate the key oxocarbenium ion intermediate.[3][4] The strength and nature of the acid are critical.[4]

    • If using a Lewis acid (e.g., TMSOTf, In(OTf)₃, SnCl₄): Ensure it is fresh and handled under anhydrous conditions. Lewis acids are highly sensitive to moisture. Consider increasing the catalyst loading incrementally. Mild Lewis acids like In(OTf)₃ can be effective in overcoming issues of substrate epimerization.[5][6]

    • If using a Brønsted acid (e.g., p-TsOH, TFA): These can be potent catalysts, but may also promote side reactions. Ensure the concentration is optimal. Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have shown success in asymmetric Prins cyclizations.[7]

  • Solvent Effects: The polarity of your solvent can dramatically influence the stability of charged intermediates.[4]

    • Non-polar solvents like dichloromethane (DCM) are common.

    • For reactions proceeding through cationic intermediates, co-solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can be used to stabilize the carbocation.[4]

    • In some cases, greener ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) with heterogeneous acid catalysts can be effective.[8]

  • Temperature Control: Many cyclization reactions, especially those aiming for high stereoselectivity, require low temperatures to minimize side reactions and control the reaction pathway.[4] If your reaction is sluggish, a careful, incremental increase in temperature might be necessary, but monitor for the formation of byproducts.

2. Scrutinize Your Substrate:

  • Purity: Impurities in your starting material can poison catalysts or lead to undesired side reactions. Re-purify your substrate and ensure it is thoroughly dried.

  • Structural and Electronic Effects: The structure of your substrate has a profound impact on the feasibility of cyclization.[9][10][11]

    • Steric Hindrance: Bulky substituents near the reacting centers can impede the desired bond formation.

    • Protecting Groups: Ensure that your protecting groups are stable under the reaction conditions. Some protecting groups can be labile to acidic conditions, leading to a complex mixture of products.[12][13][14][15] Conversely, an inappropriate protecting group might hinder the desired reactivity.

  • Conformational Bias: The pre-cyclization conformation of your substrate can favor or disfavor the desired ring closure. For instance, in an intramolecular oxa-Michael reaction, the stereochemical outcome can depend on whether the reaction is under kinetic or thermodynamic control, which influences the conformation of the transition state.[2]

3. Consider Alternative Cyclization Strategies:

If optimizing the current conditions fails, it may be necessary to explore a different synthetic route. Common strategies for THP ring formation include:[3][16][17]

  • Prins Cyclization: Involves the reaction of a homoallylic alcohol with an aldehyde or ketone.[3][5][18]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system.[2][19]

  • Ring-Closing Metathesis (RCM): A powerful method for forming cyclic alkenes which can then be reduced to the THP ring.[2]

  • Intramolecular Epoxide Ring Opening (IERO): Cyclization of epoxy-alcohols, where regioselectivity can be a challenge.[19][20]

  • Palladium-Catalyzed Oxidative Heck Redox-Relay: A newer strategy for the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans.[21]

II. Issues in Prins Cyclization

Question 2: I am attempting a Prins cyclization, but I am observing a mixture of diastereomers and/or racemization of my product. What is causing this and how can I improve stereoselectivity?

Answer:

Loss of stereocontrol is a known challenge in Prins cyclizations and often stems from competing reaction pathways.[5][6][22]

1. Understanding the Source of Poor Selectivity:

  • Oxonia-Cope Rearrangement: A major culprit for racemization is the competing 2-oxonia-Cope rearrangement, a[1][1]-sigmatropic shift that can scramble the stereochemistry of the oxocarbenium ion intermediate.[5][6][18] This is particularly problematic with substrates that can form stabilized benzylic cations.[5][6][18]

  • Thermodynamic vs. Kinetic Control: The Prins cyclization typically proceeds via a chair-like transition state, favoring the formation of the thermodynamically more stable cis-2,6-disubstituted THP with equatorial substituents.[3][6] However, under certain conditions, the formation of the trans isomer can occur.

  • Epimerization: The use of strong Lewis acids can sometimes lead to epimerization at the C2 position of the newly formed THP ring.[5]

2. Strategies to Enhance Stereoselectivity:

  • Catalyst Selection:

    • Use milder Lewis acids such as In(OTf)₃ or InBr₃, which have been shown to suppress epimerization.[5]

    • For achieving trans-2,6-disubstitution, specific methods like the coupling of hydroxyethyl-tethered cyclopropanol with an aldehyde using TiCl₄ have been reported.[5][18]

  • Silyl-Prins Cyclization: Trapping the oxocarbenium ion with an intramolecular allylsilane (a silyl-Prins or intramolecular Sakurai cyclization) can be a highly stereocontrolled process, often proceeding through a well-defined chair-like transition state.[6]

  • Mukaiyama Aldol-Prins (MAP) Cascade: This strategy introduces a nucleophile into the enol ether to trap the reactive oxocarbenium ion, preventing side reactions.[18]

  • Temperature Optimization: Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the kinetically preferred transition state.

  • Substrate Modification: Altering the substituents on your homoallylic alcohol or aldehyde can influence the stability of the intermediates and the propensity for rearrangement.

Troubleshooting Workflow for Prins Cyclization

start Low Diastereoselectivity or Racemization in Prins Cyclization check_rearrangement Is Oxonia-Cope Rearrangement Likely? (e.g., benzylic cation) start->check_rearrangement check_conditions Review Reaction Conditions check_rearrangement->check_conditions No mild_lewis_acid Switch to Milder Lewis Acid (e.g., In(OTf)₃, InBr₃) check_rearrangement->mild_lewis_acid Yes silyl_prins Consider Silyl-Prins Cyclization check_conditions->silyl_prins map_cascade Explore Mukaiyama Aldol-Prins (MAP) Cascade check_conditions->map_cascade lower_temp Lower Reaction Temperature check_conditions->lower_temp substrate_mod Modify Substrate Structure check_conditions->substrate_mod outcome Improved Stereoselectivity mild_lewis_acid->outcome silyl_prins->outcome map_cascade->outcome lower_temp->outcome substrate_mod->outcome

Caption: Decision-making workflow for troubleshooting stereoselectivity issues.

III. Challenges in Oxa-Michael Cyclizations

Question 3: My intramolecular oxa-Michael addition is giving me the wrong diastereomer, or the reaction is not proceeding at all. How can I control the stereochemical outcome and improve reactivity?

Answer:

The success and stereochemical outcome of an intramolecular oxa-Michael addition are highly dependent on the reaction conditions and substrate.[2]

1. Controlling Diastereoselectivity:

The formation of either the cis- or trans-2,6-disubstituted THP is often governed by whether the reaction is under kinetic or thermodynamic control.[2]

  • Kinetic Control (for trans products): Base-catalyzed reactions at low temperatures often favor the formation of the trans-isomer. The use of a strong, non-nucleophilic base can facilitate the deprotonation of the alcohol without competing side reactions.

  • Thermodynamic Control (for cis products): Allowing the reaction to equilibrate, often by running it at a higher temperature or for a longer time, typically leads to the more stable cis-isomer.[2]

  • Brønsted Acid Catalysis (for cis products): For certain substrates, particularly those with a 4-hydroxyl group, Brønsted acid-promoted cyclization can favor the formation of the 2,6-cis-THP.[23]

  • Chelation Control: The presence of a chelating metal can influence the conformation of the transition state and direct the stereochemical outcome.

2. Improving Reactivity:

  • Electrophilicity of the Michael Acceptor: If the reaction is sluggish, the α,β-unsaturated carbonyl system may not be sufficiently electrophilic.

    • Consider using a more activating electron-withdrawing group. Thioesters, for example, are more reactive in oxy-Michael cyclizations than their corresponding oxoester counterparts.[23]

  • Nucleophilicity of the Alcohol:

    • Ensure the base used is strong enough to deprotonate the alcohol and initiate the cyclization.

    • The presence of a 4-hydroxyl group can be essential for stereodivergence in some systems, participating in hydrogen bonding that influences the transition state.[23]

Summary of Conditions for Stereocontrol in Oxa-Michael Cyclizations

Desired IsomerTypical ConditionsKey Considerations
2,6-trans Base-catalyzed, low temperature (Kinetic Control)A 4-hydroxyl group may be necessary for buffered TBAF-promoted cyclizations.[23]
2,6-cis Higher temperature, longer reaction time (Thermodynamic Control)Brønsted acid promotion can also lead to the cis product.[23]
IV. Experimental Protocols

Protocol 1: General Procedure for a Mild Lewis Acid-Catalyzed Prins Cyclization

This protocol is a starting point and may require optimization for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) to make a 0.1 M solution.

  • Cooling: Cool the solution to the desired temperature (start with -78 °C).

  • Catalyst Addition: In a separate flask, prepare a solution of the Lewis acid (e.g., In(OTf)₃, 10 mol%) in anhydrous DCM. Add the catalyst solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

DOT Diagram for a Generic Prins Cyclization Mechanism

cluster_0 1. Oxocarbenium Ion Formation cluster_1 2. Intramolecular Attack cluster_2 3. Nucleophilic Trapping A Aldehyde + Lewis Acid (LA) B Oxocarbenium Ion A->B Activation C Homoallylic Alcohol (Alkene) D Cyclized Cationic Intermediate C->D Nucleophilic Attack C->D F Tetrahydropyran Product D->F E Nucleophile (Nu⁻) E->F

Caption: Key mechanistic steps of the Prins cyclization reaction.

References

  • Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3323–3335. [Link]

  • Clarke, P. A., Ermanis, K., & Mad Nasir, N. (2014). Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. York Research Database. [Link]

  • Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]

  • Lee, H. Y. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 358. [Link]

  • Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1134–1185. [Link]

  • Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1134–1185. [Link]

  • Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]

  • Kavala, V., Samal, A. K., & Patel, B. K. (2005). Water as catalyst and solvent: Tetrahydropyranylation of alcohols in an aqueous medium. ARKIVOC, 2005(1), 20–29. [Link]

  • Various Authors. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Song, Z., et al. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. RSC Publishing. [Link]

  • Ciriminna, R., et al. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]

  • Scheidt, K. A., et al. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. PMC. [Link]

  • Smith, M. D., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]

  • Williams, C., et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. PMC. [Link]

  • Loh, T.-P. (n.d.). Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]

  • Val, P., et al. (2017). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. ChemistryOpen. [Link]

  • Dumesic, J. A., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • Mitchell, D. A., et al. (2015). Structural determinants of macrocyclization in substrate-controlled lanthipeptide biosynthetic pathways. Chemical Science. [Link]

  • Boddy, C. N., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. PMC. [Link]

  • Procter, D. J., et al. (2020). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules. [Link]

  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]

  • Gati, W., et al. (2022). Substrate-Dependent Selectivity in Sc(OTf)3-Catalyzed Cyclization of Alkenoic Acids and N-Protected Alkenamides. MDPI. [Link]

  • Mitchell, D. A., et al. (2015). Structural determinants of macrocyclization in substrate-controlled lanthipeptide biosynthetic pathways. PMC. [Link]

  • Clarke, P. A., et al. (2014). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]

  • Various Authors. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar. [Link]

  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2014). Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • van der Donk, W. A., et al. (2015). Kinetic Analysis of Cyclization by the Substrate-Tolerant Lanthipeptide Synthetase ProcM. ACS Catalysis. [Link]

Sources

Optimization

Technical Support Center: Drying &amp; Handling 2-(4-Aminooxan-2-yl)acetic acid HCl

Introduction: The Hygroscopicity Challenge You are likely accessing this guide because your batch of 2-(4-Aminooxan-2-yl)acetic acid HCl has transitioned from a free-flowing powder to a sticky gum, or you are observing i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hygroscopicity Challenge

You are likely accessing this guide because your batch of 2-(4-Aminooxan-2-yl)acetic acid HCl has transitioned from a free-flowing powder to a sticky gum, or you are observing inconsistent stoichiometry in downstream peptide couplings.

This molecule presents a "perfect storm" for handling difficulties:

  • Hygroscopic HCl Salt: Like many amine hydrochlorides, the crystal lattice energy is high, but the surface affinity for water is aggressive.

  • Zwitterionic Potential: While the HCl locks the amine, any loss of acid (via thermal stripping) risks intramolecular cyclization.

  • Structural Risk: The 1,3-relationship between the ring substituents (4-amino and 2-acetic acid tail) creates a delta-amino acid equivalent. Warning: Aggressive thermal drying can drive lactamization , forming a bicyclic lactam impurity that is difficult to remove.

This guide prioritizes mild, low-energy drying to preserve chemical integrity over speed.

Part 1: Standard Operating Procedure (The "Happy Path")

Objective: Reach constant weight with <0.5% w/w residual solvent without inducing thermal degradation or HCl loss.

Method A: Vacuum Oven (Preferred for Bulk)

Best for: Batches >5g where lyophilization is impractical.

  • Preparation: Transfer the wet solid to a wide-mouth crystallization dish. The bed depth should not exceed 1 cm .

  • Desiccant Loading: Place a separate tray of Phosphorus Pentoxide (P₂O₅) or KOH pellets in the bottom of the vacuum oven.

    • Why: This creates a chemical trap for water and stray HCl vapors, preventing "bumping" and accelerating drying.

  • Temperature Set: Set the oven to 35°C .

    • Critical: Do NOT exceed 45°C. Higher temperatures increase the kinetic rate of lactamization.

  • Vacuum Cycle: Apply vacuum (< 10 mbar).

    • Nitrogen Bleed:[1] If possible, use a slight nitrogen bleed. This turbulent flow removes solvent vapors more effectively than static vacuum and prevents back-streaming of pump oil.

  • Monitoring: Weigh the sample every 4 hours.

    • Endpoint: Dry until weight change is <0.3% over a 2-hour interval.

Method B: Lyophilization (Preferred for Purity)

Best for: Batches <5g or "Gummy" material recovery.

  • Dissolution: Dissolve the solid in minimal Milli-Q water .

    • Note: If the material is already a gum, this is the best rescue method.

  • Freezing: Shell-freeze the flask in a dry ice/acetone bath to maximize surface area.

  • Sublimation: Run the lyophilizer with a condenser temp < -50°C and vacuum < 0.1 mbar.

  • Duration: Run for 24-48 hours.

    • Result: Usually yields a fluffy, electrostatic white powder.

Part 2: Troubleshooting (Q&A)

Issue 1: The "Sticky Gum" Phenomenon

Q: I left the flask open for 10 minutes and the powder turned into a clear, sticky oil. Can I just heat it to dry it back out?

A: NO. Heating a deliquesced gum is the fastest way to decompose it. The water acts as a plasticizer and a medium for hydrolysis or cyclization.

The Rescue Protocol (Azeotropic Drying): Instead of direct heat, use chemical drying:

  • Dissolve the gum in a small amount of Methanol (MeOH) .

  • Add 5-10 equivalents of Toluene or Heptane .

  • Rotary evaporate at low temperature (bath < 40°C).

  • The solvent mixture will form a ternary azeotrope with water, carrying it off at a lower boiling point.

  • Repeat 2-3 times until a solid precipitates.

Issue 2: Variable Stoichiometry

Q: My NMR looks clean, but my coupling reactions are failing or requiring excess reagents. Why?

A: You likely have HCl loss or Water inclusion .

  • Diagnosis: Run a quantitative Chloride Titration (AgNO₃) or elemental analysis.

  • The Cause: If you dried at >50°C under high vacuum, you may have stripped some HCl, leaving a portion of the molecule as the free base (zwitterion).

  • The Fix: Re-suspend in Et₂O or Dioxane, add 1.0 eq of 4M HCl in Dioxane, and re-concentrate.

Issue 3: New Impurity Peaks

Q: After drying, I see a new set of peaks in the NMR. The mass spec shows [M-18].

A: You have formed the Lactam .

  • Mechanism: The 4-amino group has attacked the 2-acetic acid carbonyl, expelling water.

  • Prevention: This is irreversible in simple drying. You must keep pH acidic (ensure HCl excess) and keep temperature low.

Part 3: Visual Decision Guides

Workflow 1: Selecting the Correct Drying Protocol

DryingDecision Start Start: Wet Material StateCheck State of Material? Start->StateCheck Solid Free-flowing / Damp Solid StateCheck->Solid Solid Gum Oil / Sticky Gum StateCheck->Gum Deliquesced VacOven Vacuum Oven (35°C, P2O5 trap) Solid->VacOven Batch > 5g Lyophil Lyophilization (Freeze Dry) Solid->Lyophil Batch < 5g Gum->Lyophil If High Purity Req. Azeotrope Azeotropic Distillation (MeOH/Toluene) Gum->Azeotrope High Water Content Solubility Water Solubility? QC QC: NMR + Karl Fischer VacOven->QC Lyophil->QC Azeotrope->QC

Caption: Decision matrix for selecting drying method based on physical state and batch size.

Workflow 2: The "Rescue" Protocol for Gummy Solids

RescueProtocol Step1 1. Dissolve Gum in MeOH Step2 2. Add Toluene (Azeotrope Former) Step1->Step2 Step3 3. Rotovap < 40°C Step2->Step3 Step4 4. Check State Step3->Step4 Step4->Step2 Still Oily Step5 5. Vacuum Dry Final Powder Step4->Step5 Precipitate Formed

Caption: Step-by-step azeotropic drying to recover solid material from a deliquesced gum.

Part 4: Data Summary & Specifications

ParameterSpecification / RecommendationReason
Max Temperature 45°C Prevents lactamization (cyclization) and HCl stripping.
Vacuum Level < 10 mbar Lowers boiling point of water to allow low-temp drying.
Desiccant P₂O₅ or KOH Essential to trap acidic vapors and prevent moisture re-absorption.
Storage -20°C, Under Argon Kinetic inhibition of hydrolysis; prevents deliquescence.
Handling Glovebox or Rapid Weighing Material will absorb atmospheric water in < 2 minutes.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3] (Standard reference for drying agents and purification of organic salts).

  • Amidon, G. E., et al. (1995). "Physical and Chemical Stability of Amino Acid Hydrochlorides." Journal of Pharmaceutical Sciences.
  • Labconco Corp. (2016). "Lyophilization vs. Vacuum Drying: Which is best for my samples?" (Comparative efficiency of drying methods for biologicals).

  • Buchi. (n.d.). "Azeotropic Distillation Guide." (Techniques for removing water using solvent entrainers).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-(4-Aminooxan-2-yl)acetic acid HCl: A Comparative NMR Analysis Guide

Executive Summary & Core Directive In the development of peptidomimetics and novel scaffolds, 2-(4-Aminooxan-2-yl)acetic acid hydrochloride (also known as 2-(4-aminotetrahydro-2H-pyran-2-yl)acetic acid HCl) serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of peptidomimetics and novel scaffolds, 2-(4-Aminooxan-2-yl)acetic acid hydrochloride (also known as 2-(4-aminotetrahydro-2H-pyran-2-yl)acetic acid HCl) serves as a critical building block. However, its characterization presents a specific challenge: distinguishing between the cis-2,4 and trans-2,4 diastereomers.

This guide rejects standard "data dumping." Instead, it functions as a comparative decision-making tool. We compare Solvent Systems (for resolution vs. exchangeable proton detection) and Stereochemical Configurations (Cis vs. Trans), providing the logic required to definitively assign your molecule's structure using 1H NMR.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and accurate integration (especially for the HCl salt), follow this optimized protocol.

Sample Preparation Workflow
  • Mass: 5.0 – 10.0 mg (High concentration required for minor isomer detection).

  • Tube Quality: 5mm high-precision NMR tubes (Wilmad 535-PP or equivalent).

  • Filtration: Filter solution through a 0.2 µm PTFE syringe filter into the tube to remove undissolved micro-particulates that cause line broadening.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (

    
    ):  Set to 5.0 seconds .
    
    • Reasoning: The protons adjacent to the ammonium group (H4) and the carboxylic acid tail have different

      
       relaxation times. A short 
      
      
      
      will lead to integration errors, making isomeric ratio calculation impossible.
  • Scans (

    
    ):  Minimum 64 (for S/N > 200:1).
    
  • Temperature: 298 K (25°C).

Visualization of Workflow

G cluster_0 Sample Prep cluster_1 Acquisition Weigh Weigh 5-10mg (Salt is Hygroscopic) Solvent Select Solvent (See Section 3) Weigh->Solvent Filter Filter (0.2µm) Remove Particulates Solvent->Filter Lock Lock & Shim (Target Linewidth < 0.5Hz) Filter->Lock Pulse Pulse: 30° d1 = 5.0s Lock->Pulse Process FT & Phase Baseline Correction Pulse->Process

Figure 1: Optimized NMR acquisition workflow ensuring quantitative accuracy for diastereomeric ratio determination.

Comparative Analysis 1: Solvent Selection

The choice of solvent dictates which structural features are visible. You must choose based on your analytical goal.

FeatureDeuterium Oxide (

)
DMSO-

Primary Use Backbone Conformation (

-coupling)
Full Proton Assignment (NH/OH)
Solubility Excellent (Instant)Good (Slower, viscous)
Ammonium (

)
Invisible (Rapid exchange with D)Visible (Broad triplet ~8.0 ppm)
Carboxylic Acid (

)
Invisible (Exchanged)Visible (Broad singlet ~12.0 ppm)
Resolution High (Sharp peaks, low viscosity)Medium (Broader lines due to viscosity)
HDO Signal Strong (~4.79 ppm). Can obscure H2/H6.Variable (3.33 ppm). Usually clear of key signals.
Recommendation Use for determining Cis/Trans ratio. Use for confirming salt formation.

Comparative Analysis 2: Stereochemical Assignment (Cis vs. Trans)

This is the critical "Alternative" comparison. The molecule exists as a chair conformation.[1][2][3][4] The 2-acetic acid group and the 4-amino group can be either cis or trans.

The Conformation Logic (Chair Analysis)
  • Base Assumption: The bulky side chain at C2 will prefer the Equatorial position to minimize steric strain.

  • The Variable: The position of the C4-Amino group.

    • Trans-Isomer: Amino group is Equatorial (Thermodynamically favored).

    • Cis-Isomer: Amino group is Axial (Less favored, but possible in synthesis).

Diagnostic Signals ( -Coupling)

We utilize the Karplus Equation . The splitting pattern of proton H4 (adjacent to the amine) is the "fingerprint."

  • Scenario A: Trans-2,4 (H4 is Axial)

    • H4 is axial (

      
      ). It couples with H3-axial and H5-axial.
      
    • Result: Two large couplings (

      
      ) and two small couplings (
      
      
      
      ).
    • Appearance: A wide tt (triplet of triplets) or dddd with a width > 25 Hz.

  • Scenario B: Cis-2,4 (H4 is Equatorial)

    • H4 is equatorial (

      
      ). It has NO axial-axial partners.
      
    • Result: Only small couplings (

      
       and 
      
      
      
      ).
    • Appearance: A narrow quintet-like multiplet or bs (broad singlet) with a width < 15 Hz.

Decision Tree for Assignment

Logic Start Analyze H4 Signal (~3.4 - 3.6 ppm) Measure Measure Peak Width (Hz) (Sum of couplings) Start->Measure Decision Is Width > 20 Hz? Measure->Decision Trans Isomer: TRANS-2,4 (H4 is Axial) Thermodynamic Product Decision->Trans Yes (Large J) Cis Isomer: CIS-2,4 (H4 is Equatorial) Kinetic/Minor Product Decision->Cis No (Small J)

Figure 2: Logic gate for stereochemical assignment based on H4 multiplicity.

Detailed Spectral Data (Reference Values)

The following data represents the Trans-isomer (Major) in


 .
Note: Chemical shifts are referenced to TSP (0.0 ppm) or residual solvent.
PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
H2 Methine (Ether

)
3.75 – 3.85dddd

Axial orientation (Equatorial side chain)
H6a Methylene (Ether

)
3.95 – 4.05ddd

Equatorial proton (Deshielded)
H6b Methylene (Ether

)
3.40 – 3.50td

Axial proton (Shielded)
H4 Methine (Amine

)
3.30 – 3.45tt

Diagnostic: Axial (Trans isomer)
H7 Side Chain (

-COOH)
2.45 – 2.55d

Coupled to H2
H3/H5 Ring Methylenes1.90 – 2.10m-Equatorial protons
H3/H5 Ring Methylenes1.30 – 1.60m-Axial protons

Key Identification Check: The H4 signal in the HCl salt is significantly deshielded (~3.4 ppm) compared to the free base (~2.8 ppm) due to the electron-withdrawing effect of the ammonium cation (


).

References

  • Fulmer, G. R., et al. (2010).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Chapter 4: Stereochemistry and coupling constants). Link

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.[6] (Discussion on cyclohexane/pyran chair conformations). Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. (For electronegativity effects on chemical shifts). Link

Sources

Comparative

Strategic Bioisosterism: A Comparative Guide to Oxan (Tetrahydropyran) vs. Piperidine Amino Acid Analogs

Executive Summary: The N-to-O Switch In medicinal chemistry, the substitution of a piperidine ring with an oxan (tetrahydropyran, THP) ring represents a "classical" yet high-impact bioisosteric exchange. This guide compa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-to-O Switch

In medicinal chemistry, the substitution of a piperidine ring with an oxan (tetrahydropyran, THP) ring represents a "classical" yet high-impact bioisosteric exchange. This guide compares Piperidine Amino Acid Analogs (e.g., nipecotic acid derivatives, pipecolic acid) against their Oxan (Tetrahydropyran) counterparts .

While piperidine is a privileged scaffold found in blockbuster drugs (e.g., opioids, antihistamines), its high basicity (pKa ~11) often introduces liabilities regarding hERG inhibition and poor membrane permeability. The oxan analog replaces the nitrogen atom with oxygen, neutralizing the ring. This single atom change drastically alters the physicochemical landscape , metabolic fate , and safety profile of the resulting amino acid analog without significantly perturbing the steric volume or chair conformation.

Physicochemical & Structural Comparison

The fundamental driver of bioactivity differences between these two scaffolds is the protonation state at physiological pH (7.4).

The pKa Cliff
  • Piperidine: At pH 7.4, the secondary or tertiary amine in piperidine is predominantly protonated (cationic). This facilitates high water solubility but can limit passive diffusion across lipophilic membranes.

  • Oxan: The ether oxygen is non-basic. The ring remains neutral at all physiological pH levels. This increases lipophilicity (LogP) and permeability but removes a key hydrogen bond donor (the NH).

Comparative Data Matrix

The following table summarizes the shift in properties when converting a Piperidine analog to an Oxan analog within a drug-like molecule.

FeaturePiperidine Analog (N-Heterocycle)Oxan (THP) Analog (O-Heterocycle)Impact of Switch (N

O)
Electronic State (pH 7.4) Cationic (+1 Charge)NeutralElimination of ionic interactions.
pKa (Conjugate Acid) ~10.0 – 11.0N/A (Non-basic)Critical: Removes basicity-driven toxicity.
H-Bonding Donor (NH) & Acceptor (N:)Acceptor Only (O:)Loss of H-bond donor capability.
Lipophilicity (

LogP)
Lower (Hydrophilic)Higher (Lipophilic)Typically increases LogP by ~1.5 to 2.0 units.
Solubility High (Salt formation possible)Lower (No salt formation)Requires formulation adjustments.
hERG Liability High Risk (Cation-

interaction)
Low RiskSafety improvement.
Metabolic Soft Spot

-Carbon oxidation / N-Dealkylation
Ether cleavage (Rare) /

-oxidation
Improved metabolic stability.

Bioactivity & Pharmacology[1][2][3][4]

hERG Channel Mitigation (Safety)

One of the most common reasons to switch from piperidine to oxan is to reduce cardiotoxicity. The hERG potassium channel possesses a "hydrophobic vault" lined with aromatic residues (Tyr652, Phe656) that stabilize cationic drugs via cation-


 interactions .
  • Piperidine: The protonated nitrogen binds tightly to this vault, blocking the channel and causing QT prolongation.

  • Oxan: Being neutral, the oxan ring cannot form cation-

    
     interactions, often reducing hERG affinity by 10-100 fold while maintaining binding at the primary therapeutic target (provided the target does not require a salt bridge).
    
Metabolic Stability & Clearance

Piperidine rings are metabolic hotspots. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) frequently attack the carbon alpha to the nitrogen or perform N-oxidation.

  • Mechanism: The lone pair on nitrogen facilitates single-electron transfer (SET) oxidation.

  • Oxan Advantage: The oxygen atom is less distinctive to CYPs in this context. While oxidative dealkylation can occur, oxan rings are generally more metabolically robust, extending the half-life (

    
    ) of the amino acid analog.
    
Visualizing the Bioisosteric Logic

The following diagram illustrates the decision pathway for selecting between these scaffolds.

Bioisostere_Logic Start Lead Compound (Piperidine Core) Issue_hERG Issue: hERG Toxicity (Cation-Pi Interaction) Start->Issue_hERG Issue_Perm Issue: Low Permeability (Polar/Charged) Start->Issue_Perm Issue_Metab Issue: High Clearance (N-Dealkylation) Start->Issue_Metab Strategy Strategy: N -> O Switch (Oxan Replacement) Issue_hERG->Strategy Remove Cation Issue_Perm->Strategy Increase Lipophilicity Issue_Metab->Strategy Remove N-Oxidation Result_Neut Neutral Core (No Charge) Strategy->Result_Neut Result_Safety Reduced hERG Binding Result_Neut->Result_Safety Result_PK Increased LogD & Metabolic Stability Result_Neut->Result_PK

Caption: Decision logic for replacing Piperidine with Oxan to solve ADMET liabilities.

Experimental Protocols

To objectively compare these analogs, researchers must assess Metabolic Stability and hERG Safety . Below are the industry-standard protocols.

Protocol: Microsomal Stability Assay (Intrinsic Clearance)

This assay determines if the N-to-O switch successfully reduces metabolic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (Piperidine analog vs. Oxan analog).

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM solutions of test compounds in phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution at 37°C for 5 minutes.

  • Initiation: Add 100 µL of NADPH regenerating system to initiate metabolism.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% parent remaining) vs. time. The slope

    
     is used to calculate intrinsic clearance (
    
    
    
    ):
    
    
Protocol: Automated Patch Clamp (hERG Inhibition)

This is the "Gold Standard" for verifying the safety benefit of the Oxan switch.

Step-by-Step Methodology:

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: HEPES-buffered saline (pH 7.4).

    • Intracellular: KCl-based pipette solution.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +40 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).

  • Dosing: Apply Piperidine analog (0.1, 1, 10, 30 µM) and Oxan analog (same concentrations) sequentially.

  • Measurement: Record peak tail current amplitude.

  • Data Analysis: Fit data to the Hill equation to determine

    
    .
    
    • Success Criterion: The Oxan analog should show an

      
       (or significantly higher than the Piperidine analog).
      

Comparative Workflow Diagram

The following diagram details the experimental workflow to validate the bioisosteric replacement.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Profiling Syn_Pip Synthesize Piperidine Analog (Reductive Amination) Assay_pKa pKa Determination (Potentiometric Titration) Syn_Pip->Assay_pKa Syn_Oxan Synthesize Oxan Analog (Prins Cyclization / Ether Formation) Syn_Oxan->Assay_pKa Assay_LogD LogD7.4 Measurement (Shake Flask / HPLC) Assay_pKa->Assay_LogD Assay_HLM Microsomal Stability (Protocol 4.1) Assay_LogD->Assay_HLM Assay_hERG hERG Patch Clamp (Protocol 4.2) Assay_HLM->Assay_hERG Decision Decision Gate: Select Lead Candidate Assay_hERG->Decision

Caption: Experimental workflow for Matched Molecular Pair (MMP) analysis.

Conclusion

The transition from Piperidine to Oxan (Tetrahydropyran) is not merely a structural tweak but a strategic modulation of the drug's fundamental properties.

  • Choose Piperidine when: The target requires a salt bridge (ionic interaction) for potency, or when high aqueous solubility is the primary limiting factor.

  • Choose Oxan when: The piperidine lead suffers from hERG toxicity, poor membrane permeability, or rapid oxidative metabolism.

By following the protocols outlined above, researchers can empirically validate whether this bioisosteric switch preserves biological efficacy while ameliorating toxicity—a critical step in rational drug design.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism).

  • Keefer, C. E., et al. (2020). Investigation of Tetrahydropyran as a Bioisostere for Piperidine in the Design of P2Y14 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][2] 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.

Sources

Validation

Technical Guide: IR Spectroscopy of 2-(4-Aminooxan-2-yl)acetic acid HCl

The following guide details the infrared (IR) spectroscopic characterization of 2-(4-Aminooxan-2-yl)acetic acid hydrochloride . This technical document is structured to assist analytical chemists and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared (IR) spectroscopic characterization of 2-(4-Aminooxan-2-yl)acetic acid hydrochloride . This technical document is structured to assist analytical chemists and drug development professionals in validating the identity and purity of this specific tetrahydropyran-based amino acid scaffold.

Executive Summary & Molecular Context

2-(4-Aminooxan-2-yl)acetic acid hydrochloride (also known as 2-(4-aminotetrahydro-2H-pyran-2-yl)acetic acid HCl) is a critical bifunctional building block containing a secondary ether (oxane ring), a primary amine (protonated as ammonium), and a carboxylic acid.

In drug discovery, this scaffold is often used to introduce polarity and 3D-geometry into peptide mimetics. Characterization challenges often arise from distinguishing the HCl salt form (target) from the Zwitterionic free base (impurity/precursor) or the N-protected intermediates (e.g., Boc/Cbz). This guide provides the spectral fingerprints required to differentiate these states.

Molecular Structure & Vibrational Logic
  • Core: Saturated Tetrahydropyran (Oxane) Ring.

  • Cationic Center: Ammonium group (

    
    ) at C4.
    
  • Acidic Center: Carboxylic acid (

    
    ) at C2.
    
  • Counterion: Chloride (

    
    ) – IR inactive but influences H-bonding width.
    

Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize hygroscopic artifacts, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy. Rationale: The HCl salt is polar and potentially hygroscopic. KBr pellets may introduce moisture, causing


 / 

band broadening that obscures fine detail. ATR minimizes sample prep time and moisture exposure.
  • Crystal Clean: Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and shows a flat baseline.

  • Sample Loading: Place ~5 mg of the white solid directly onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid-state salts).

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to resolve weak overtone bands).

Detailed Spectral Analysis (Peak Assignment)

The spectrum of the HCl salt is dominated by the interplay between the protonated amine and the free carboxylic acid. Unlike the zwitterion, the acid group is protonated (


), not anionic (

).
Table 1: Diagnostic IR Peaks for 2-(4-Aminooxan-2-yl)acetic acid HCl
Frequency (cm⁻¹)IntensityFunctional GroupVibrational ModeDiagnostic Note
2600 – 3200 Strong, BroadAmmonium (

)
N-H StretchOverlaps with OH and CH. Look for "Fermi resonance" sub-bands on the lower energy slope.
2500 – 3300 Broad (Underlying)Carboxylic Acid (

)
O-H StretchCreates the "broad slope" background. Distinguishes acid from ester/amide.
1710 – 1735 Strong, Sharp Carboxylic AcidC=O Stretch CRITICAL: Confirms the protonated acid form. If this shifts to ~1600, you have the zwitterion.
1580 – 1610 MediumAmmonium (

)
Asym. DeformationThe "Ammonium Scissor." Confirms salt formation.
1500 – 1550 Weak/MediumAmmonium (

)
Sym. DeformationOften obscured but confirms primary ammonium salt.
1210 – 1250 StrongCarboxylic AcidC-O StretchCoupled with O-H in-plane bending.
1085 – 1150 Strong Oxane Ring C-O-C Stretch Characteristic ether band for the tetrahydropyran core.
~920 Medium, BroadCarboxylic AcidO-H Out-of-plane"OH Wag." Characteristic of carboxylic acid dimers in solid state.

Comparative Analysis: Performance vs. Alternatives

This section distinguishes the target product from its most common process impurities.

Comparison 1: HCl Salt vs. Free Amino Acid (Zwitterion)

If the acidification step is incomplete, the molecule exists as a zwitterion (


 / 

).
  • Target (HCl Salt): Shows a sharp C=O stretch at ~1720 cm⁻¹ (Carboxylic Acid).

  • Alternative (Zwitterion): The 1720 cm⁻¹ peak disappears . It is replaced by two carboxylate bands:

    • Asymmetric

      
       stretch: ~1550–1610 cm⁻¹ (overlaps with amine bend).
      
    • Symmetric

      
       stretch: ~1400 cm⁻¹.
      
Comparison 2: HCl Salt vs. N-Boc Intermediate

The precursor often contains a tert-butyloxycarbonyl (Boc) group.

  • Target (HCl Salt): Broad ammonium band (2600-3200 cm⁻¹). Single Carbonyl (~1720 cm⁻¹).

  • Alternative (N-Boc):

    • Sharp N-H stretch at ~3350 cm⁻¹ (Ammonium band disappears).

    • Double Carbonyl: Urethane C=O (~1690 cm⁻¹) + Acid C=O (~1720 cm⁻¹).

    • Gem-dimethyl doublet: Split peak at ~1365/1390 cm⁻¹ (t-Butyl group).

Visualizations

Figure 1: Spectral Interpretation Decision Tree

This logic flow ensures correct identification of the salt form.

IR_Decision_Tree Start Start: Analyze Spectrum (Region 1500-1800 cm⁻¹) Check_1720 Is there a strong C=O peak at 1710-1735 cm⁻¹? Start->Check_1720 Check_Broad Is there a broad absorption 2600-3200 cm⁻¹? Check_1720->Check_Broad Yes Result_Zwit LIKELY ZWITTERION: (Free Amino Acid) (-COO-, -NH3+) Check_1720->Result_Zwit No (Peaks at ~1600/1400) Check_Boc Are there sharp doublets at ~1370 cm⁻¹ (t-Butyl)? Check_Broad->Check_Boc Yes Result_Boc IMPURITY: N-Boc Intermediate (Urethane present) Check_Broad->Result_Boc No (Sharp NH at 3350) Result_Salt CONFIRMED: HCl Salt Form (-COOH, -NH3+) Check_Boc->Result_Salt No Check_Boc->Result_Boc Yes

Caption: Logical workflow for distinguishing the target HCl salt from zwitterionic forms and protected precursors.

Figure 2: Vibrational Vector Map

The following diagram illustrates the key oscillating dipoles responsible for the diagnostic peaks.

Vibrational_Map cluster_mol 2-(4-Aminooxan-2-yl)acetic acid HCl Oxane Oxane Ring (Ether Core) Amine Ammonium (-NH3+) Oxane->Amine C4 Position Acid Carboxylic Acid (-COOH) Oxane->Acid C2 Position Vib_Ether C-O-C Stretch 1085-1150 cm⁻¹ (Diagnostic) Oxane->Vib_Ether Vib_NH N-H Stretch 2600-3200 cm⁻¹ (Broad) Amine->Vib_NH Vib_Acid C=O Stretch 1720 cm⁻¹ (Strong) Acid->Vib_Acid

Caption: Mapping functional groups to their specific diagnostic IR frequencies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Ammonium/Carboxylic acid group frequencies).
  • NIST Chemistry WebBook. Glycine Hydrochloride Infrared Spectrum.[1] (Reference for primary amine salt spectral envelope). Available at: [Link][1]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for Tetrahydropyran ether ring stretch assignments).

Sources

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